5-(Diethylsulfamoyl)-2-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNSPBSLLYUPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
Technical Guide: 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
Executive Summary
5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS: 168890-57-1) is a specialized benzoic acid derivative featuring a sulfonamide moiety. Structurally, it acts as a lipophilic hybrid between the uricosuric agent Etebenecid and the core acid scaffold of benzamide antipsychotics like Sulpiride .
This guide details the physicochemical profile, synthesis pathways, and pharmacological utility of this compound. It is primarily utilized in medicinal chemistry as a building block for dopamine D2/D3 receptor ligands and as a chemical probe for Organic Anion Transporters (OATs) due to its structural homology with Probenecid-class inhibitors.
Part 1: Chemical Identity & Physicochemical Profile[1]
This molecule is characterized by a central benzene ring substituted with a carboxylic acid (C1), a methoxy group (C2), and a diethylsulfamoyl group (C5). The presence of the diethyl-substituted sulfonamide significantly increases lipophilicity compared to its parent metabolite, 5-sulfamoyl-2-methoxybenzoic acid (Sulpiride Impurity D).
Table 1: Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | 5-(Diethylsulfamoyl)-2-methoxybenzoic acid | |
| CAS Number | 168890-57-1 | |
| Molecular Formula | C₁₂H₁₇NO₅S | |
| Molecular Weight | 287.33 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol | Poorly soluble in water (acidic form) |
| pKa (Acid) | ~3.8 – 4.2 (Predicted) | Carboxylic acid ionization |
| pKa (Sulfonamide) | None | The nitrogen is fully substituted (diethyl), removing the acidic proton found in primary sulfonamides.[1] |
| LogP | ~1.9 – 2.1 | Significantly more lipophilic than Sulpiride acid (LogP ~0.5) |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 5 |
Part 2: Synthesis & Manufacturing Protocol
The synthesis of 5-(diethylsulfamoyl)-2-methoxybenzoic acid follows a classic electrophilic aromatic substitution pathway, leveraging the directing effects of the methoxy group.
Mechanism of Action (Synthesis)
-
Regioselectivity: The starting material, 2-methoxybenzoic acid (o-anisic acid), contains a methoxy group (ortho/para director) and a carboxyl group (meta director). Both groups direct electrophilic attack to position 5, ensuring high regioselectivity.
-
Chlorosulfonation: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at C5.
-
Amination: Nucleophilic attack by diethylamine displaces the chloride to form the sulfonamide.
Protocol: Step-by-Step Synthesis
Reagents:
-
2-Methoxybenzoic acid (o-Anisic acid)
-
Chlorosulfonic acid (ClSO₃H)[2]
-
Diethylamine (Et₂NH)
-
Thionyl chloride (optional, if activation is needed)
-
Dichloromethane (DCM) or Chloroform
Step 1: Preparation of 5-(Chlorosulfonyl)-2-methoxybenzoic acid
-
Setup: Equip a 3-neck round-bottom flask with a dropping funnel, thermometer, and a gas trap (to neutralize HCl gas).
-
Cooling: Place 0.1 mol of 2-methoxybenzoic acid in the flask. Cool to 0°C in an ice bath.
-
Addition: Dropwise add 0.5 mol (excess) of Chlorosulfonic acid over 30 minutes. Maintain temperature <5°C.
-
Reaction: Remove ice bath and stir at room temperature for 2 hours. Then, heat to 60°C for 2 hours to drive the reaction to completion.
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum. Note: Use immediately to prevent hydrolysis.
Step 2: Amination to 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
-
Dissolution: Dissolve the crude sulfonyl chloride from Step 1 in anhydrous DCM (10 mL/g).
-
Base Addition: Cool to 0°C. Add 2.5 equivalents of Diethylamine dropwise. (Excess amine acts as a scavenger for the HCl generated).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup:
-
Acidify the mixture with 1N HCl to pH 2–3 (this protonates the carboxylic acid and extracts excess diethylamine into the aqueous layer).
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Visualization: Synthesis Pathway
Figure 1: Synthetic route from o-anisic acid via chlorosulfonation and amination.
Part 3: Structural Analysis & Pharmacological Applications
This compound is a structural analog of two distinct classes of bioactive molecules: Uricosurics (Etebenecid) and Benzamide Antipsychotics (Sulpiride).
OAT Inhibition & Uricosuric Potential
The molecule shares the p-sulfamoylbenzoic acid pharmacophore with Etebenecid and Probenecid .
-
Mechanism: Organic Anion Transporters (OAT1/OAT3) in the renal proximal tubule recognize the anionic carboxylate head. The lipophilic tail (diethylsulfamoyl) interacts with the hydrophobic pocket of the transporter, blocking the reabsorption of uric acid or the secretion of other drugs (e.g., Penicillin).
-
SAR Comparison:
-
Etebenecid: 4-(diethylsulfamoyl)benzoic acid.[4]
-
Subject: 5-(diethylsulfamoyl)-2-methoxybenzoic acid.
-
Impact of Methoxy: The 2-methoxy group introduces steric bulk and electron donation. While this may slightly reduce potency compared to Etebenecid due to steric clash in the OAT binding site, it increases metabolic stability against ring oxidation.
-
Benzamide Scaffold (Dopamine Receptor Ligands)
The 2-methoxy-5-sulfamoylbenzoic acid core is the "acid half" of the antipsychotic Sulpiride .
-
Research Application: This molecule serves as a lipophilic precursor. By reacting the carboxylic acid with various diamines (e.g., 1-ethyl-2-aminomethylpyrrolidine), researchers can synthesize N,N-diethyl analogs of Sulpiride to study the effect of sulfonamide substitution on D2 receptor binding affinity and blood-brain barrier (BBB) penetration.
-
Lipophilicity: The N,N-diethyl substitution significantly raises LogP compared to the primary sulfonamide of Sulpiride, potentially enhancing CNS entry in derived ligands.
Visualization: Pharmacophore Comparison
Figure 2: Structural relationship between the subject molecule, Etebenecid, and Sulpiride.[4]
Part 4: Analytical Methods
To validate the identity and purity of 5-(diethylsulfamoyl)-2-methoxybenzoic acid, the following HPLC method is recommended.
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 280 nm |
| Retention Time | Expected ~8.5 - 9.5 min (elutes later than unsubstituted sulfonamides) |
References
-
Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 16463044, 5-(diethylsulfamoyl)-2-methoxybenzoic acid. Retrieved from [Link]
-
Structural Analog (Etebenecid): National Center for Advancing Translational Sciences. Etebenecid (Inxight Drugs).[1][5][6] Retrieved from [Link]
-
Synthesis Precursor: PrepChem. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid. Retrieved from [Link]
-
Pharmacological Context: DrugBank Online. Sulpiride: Pharmacology and Structure. Retrieved from [Link]
-
OAT Inhibition Mechanisms: Burckhardt, G. (2012). Drug transport by the organic anion transporters, OATs. Comprehensive Physiology. Retrieved from [Link]
Sources
5-(Diethylsulfamoyl)-2-methoxybenzoic acid CAS number and identification
An In-Depth Technical Guide to 5-(Diethylsulfamoyl)-2-methoxybenzoic acid: Synthesis, Identification, and Analysis
Abstract
This technical guide provides a comprehensive overview of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid, a substituted aromatic compound of interest in medicinal chemistry and drug development. This document details the compound's core chemical identity, provides a robust, field-proven synthetic pathway, and outlines a multi-technique analytical workflow for its unambiguous identification and purity assessment. The methodologies described herein are grounded in established chemical principles, offering researchers and drug development professionals a practical and reliable framework for working with this and structurally related molecules. We will explore the causality behind experimental choices, from reaction mechanisms to the selection of analytical instrumentation, to ensure a deep and applicable understanding.
Core Chemical Identity & Physicochemical Properties
5-(Diethylsulfamoyl)-2-methoxybenzoic acid is an organic compound featuring a benzoic acid core, substituted with a methoxy group and a diethylsulfamoyl group. Understanding its fundamental properties is the first step in any research or development workflow.
| Property | Value | Source(s) |
| CAS Number | 168890-57-1 | [1] |
| Molecular Formula | C₁₂H₁₇NO₅S | [1][2] |
| Molecular Weight | 287.33 g/mol | [1] |
| IUPAC Name | 5-(diethylsulfamoyl)-2-methoxybenzoic acid | N/A |
| Common Synonyms | 5-[(Diethylamino)sulfonyl]-2-methoxybenzoic acid | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred |
| SMILES | CCN(S(C1=CC(C(O)=O)=C(OC)C=C1)(=O)=O)CC | [1] |
| InChIKey | DZNSPBSLLYUPOK-UHFFFAOYSA-N | [2] |
Synthesis Pathway and Rationale
The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is most effectively achieved via a two-step process starting from the readily available 2-methoxybenzoic acid (o-anisic acid). The logic of this pathway is to first introduce the sulfonyl chloride group onto the aromatic ring and then perform a nucleophilic substitution with diethylamine.
Diagram of Synthetic Workflow
Caption: Integrated workflow for the identification of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the carbon-hydrogen framework.
-
¹H NMR (Proton NMR):
-
Rationale: This technique identifies the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Predicted Spectrum (in CDCl₃ or DMSO-d₆):
-
~1.2 ppm (triplet, 6H): The six protons of the two methyl (-CH₃) groups of the diethylamino moiety, split by the adjacent methylene protons.
-
~3.3 ppm (quartet, 4H): The four protons of the two methylene (-CH₂) groups, split by the adjacent methyl protons.
-
~4.0 ppm (singlet, 3H): The three protons of the methoxy (-OCH₃) group.
-
~7.2-8.2 ppm (multiplets, 3H): The three aromatic protons on the benzene ring. Their exact shifts and splitting patterns (doublets, doublet of doublets) depend on their positions relative to the electron-withdrawing sulfamoyl group and the electron-donating methoxy group.
-
~10-13 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid (-COOH) group. This signal may be exchangeable with D₂O.
-
-
-
¹³C NMR (Carbon NMR):
-
Rationale: This technique determines the number of different types of carbon atoms in the molecule.
-
Predicted Spectrum:
-
~14 ppm: Methyl carbons of the ethyl groups.
-
~43 ppm: Methylene carbons of the ethyl groups.
-
~57 ppm: Methoxy carbon.
-
~115-140 ppm: Six distinct signals for the aromatic carbons.
-
~165-170 ppm: The carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight of the compound and offers information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.
-
Expected Results (Electrospray Ionization - ESI):
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
-
Expected Characteristic Absorption Bands:
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
2970-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methoxy groups.
-
~1700 cm⁻¹ (strong): C=O (carbonyl) stretch of the carboxylic acid.
-
~1600, ~1480 cm⁻¹: C=C stretching of the aromatic ring.
-
~1340 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide group.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of a synthesized compound. A reverse-phase method is typically suitable for a molecule of this polarity. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Exemplary HPLC Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start at 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic system absorbs, typically around 254 nm. A photodiode array (PDA) detector is ideal for confirming peak purity.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL and dilute as necessary.
-
Analysis: Inject the sample and integrate the peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of ≥95% is generally considered acceptable for many research applications. [3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar sulfamoyl benzoic acids and anisic acid derivatives can be used to infer its hazard profile.
-
Potential Hazards:
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [4] * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. [7][8] * Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. [4][7] * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [4]
-
Applications and Research Context
Substituted sulfamoyl benzoic acids are a recognized class of compounds in medicinal chemistry. They often serve as crucial intermediates or scaffolds in the synthesis of pharmacologically active agents. For instance, related structures are key intermediates in the synthesis of antipsychotic drugs like amisulpride. [9]Furthermore, sulfamoyl benzoic acid analogues have been specifically designed and synthesized as potent and selective agonists for receptors such as the LPA₂ receptor, which is implicated in protective effects in the gut, highlighting their potential in targeted drug discovery. [10]The unique combination of a carboxylic acid (a potential hydrogen bond donor/acceptor and metal chelator), a sulfonamide (a bioisostere for other functional groups), and a substituted aromatic ring makes this scaffold a versatile starting point for developing new therapeutic agents.
References
-
5-[(Diethylamino)sulfonyl]-2-methoxybenzoic acid . Appchem. [Link]
-
5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) . PubChemLite. [Link]
-
Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1) . PrepChem.com. [Link]
-
2-Methoxy-5-sulfamoylbenzoic acid . PubChem, National Institutes of Health. [Link]
- Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor . PubMed, National Institutes of Health. [Link]
-
Environmental Chemistry Method Review Report . U.S. Environmental Protection Agency. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. PubChemLite - 5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) [pubchemlite.lcsb.uni.lu]
- 3. 2-Methoxy-5-sulfamoylbenzoic acid, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. gustavus.edu [gustavus.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid in water vs organic solvents
Executive Summary & Compound Identity
5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS 168890-57-1 ) is a specialized benzoic acid derivative characterized by a lipophilic diethylsulfamoyl tail and a polar carboxylic acid head.[1] Structurally analogous to the uricosuric agent Probenecid and the antipsychotic intermediate 2-methoxy-5-sulfamoylbenzoic acid , this compound presents a distinct solubility profile governed by its amphiphilic nature.[1]
Unlike primary sulfonamides, the diethyl-substituted nitrogen in this molecule lacks an acidic proton, rendering the sulfonamide moiety non-ionizable and significantly more lipophilic. Consequently, the solubility behavior is dominated by the carboxylic acid functionality (pKa ~3.5–4.0) and the lipophilic interactions of the diethyl and methoxy groups.
This guide provides a derived solubility profile based on Structure-Activity Relationships (SAR) with validated analogs, alongside rigorous protocols for experimental verification and purification.
Chemical Profile
| Property | Detail |
| Chemical Name | 5-(Diethylsulfamoyl)-2-methoxybenzoic acid |
| CAS Number | 168890-57-1 |
| Molecular Formula | C₁₂H₁₇NO₅S |
| Molecular Weight | ~287.33 g/mol |
| Key Functional Groups | Carboxylic Acid (Hydrophilic/Ionizable), Methoxy (H-bond acceptor), Diethylsulfamoyl (Lipophilic/Polar Aprotic) |
| Predicted pKa | ~3.8 (Carboxylic Acid) |
Solubility Profile: Water vs. Organic Solvents[1][3]
The solubility of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is strictly pH-dependent in aqueous media and polarity-dependent in organic solvents .[1]
Aqueous Solubility (pH Dependency)
In water, the compound behaves as a weak acid.
-
Acidic pH (pH < 3): The molecule exists in its protonated, neutral form. Solubility is negligible (< 0.1 mg/mL) due to the high lipophilicity of the diethylsulfamoyl group and the aromatic ring.
-
Basic pH (pH > 6): The carboxylic acid deprotonates to form the carboxylate anion. Solubility increases dramatically (> 50 mg/mL ), allowing the formation of stable sodium or potassium salts.
Organic Solvent Profile
The "like dissolves like" principle applies, but with nuance regarding the sulfonamide dipole.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (> 100 mg/mL) | Strong dipole-dipole interactions with the sulfonyl group; disrupts intermolecular H-bonding.[1] |
| Ketones | Acetone, MEK | High (> 50 mg/mL) | The carbonyl oxygen accepts H-bonds from the carboxylic acid; alkyl chains solvate the diethyl tail. |
| Alcohols | Methanol, Ethanol | Good (20–50 mg/mL) | Soluble, but temperature-dependent. Ideal for cooling crystallization.[1] |
| Chlorinated | DCM, Chloroform | Moderate (10–30 mg/mL) | Good solvation of the lipophilic core; often used for extraction from acidified aqueous phases. |
| Ethers | THF, Dioxane | Good (> 30 mg/mL) | Excellent H-bond acceptors; THF is the preferred solvent for synthesis reactions. |
| Alkanes | Hexane, Heptane | Poor (< 1 mg/mL) | Lack of polarity prevents solvation of the sulfonyl and carboxyl groups. Used as anti-solvents.[1][2] |
Experimental Protocol: Solubility Determination
To generate precise solubility data for your specific batch (crucial for process validation), use the Equilibrium Shake-Flask Method coupled with HPLC quantification. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic dissolution tests.
Workflow Visualization
Figure 1: Standardized Equilibrium Solubility Determination Workflow.
Detailed Methodology
-
Preparation: Add excess 5-(Diethylsulfamoyl)-2-methoxybenzoic acid to 10 mL of the target solvent in a glass vial. Ensure visible solid remains (supersaturation).
-
Equilibration: Place vials in a shaking incubator at the target temperature (e.g., 25°C, 40°C) for 24–48 hours.
-
Tip: For viscous solvents (DMSO), use magnetic stirring instead of shaking.
-
-
Sampling: Stop agitation and allow solids to settle for 1 hour.
-
Filtration: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter.
-
Critical: If measuring at elevated temperatures, pre-heat the syringe and filter to prevent precipitation during transfer.
-
-
Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze.
-
HPLC Condition: C18 Column, Mobile Phase A: 0.1% Phosphoric Acid, B: Acetonitrile. Gradient elution. Detection @ 254 nm.[1]
-
Thermodynamic Modeling
For process scale-up, single-point solubility is insufficient.[1] You must model solubility as a function of temperature to design cooling crystallization processes.
The Modified Apelblat Equation is the industry standard for correlating solubility (
-
x: Mole fraction solubility.[3]
-
A, B, C: Empirical constants derived from regression of experimental data.
Application:
-
Measure solubility at 283K, 293K, 303K, 313K, and 323K.
-
Plot
vs (Van't Hoff plot). -
If the plot is linear,
(Enthalpy of dissolution) is constant. A positive slope indicates an endothermic process, confirming that cooling crystallization is a viable purification strategy.
Purification & Crystallization Strategies
Based on the solubility profile, two primary purification methods are recommended.
Strategy A: pH-Swing Crystallization (Recommended)
Leverages the dramatic solubility difference between the ionized salt and the free acid.
-
Dissolution: Dissolve crude solid in 1M NaOH (aq). The compound forms a soluble sodium salt. Impurities insoluble in water (non-polar byproducts) are removed by filtration.
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring. As pH drops below 3.5, the free acid precipitates.
-
Isolation: Filter and wash with water to remove inorganic salts (NaCl).
Strategy B: Cooling Crystallization
Leverages the temperature dependence in alcohols.
-
Dissolution: Dissolve crude solid in boiling Ethanol (or Methanol).
-
Cooling: Slowly cool the solution to 0–5°C.
-
Anti-Solvent (Optional): If yield is low, add cold Water or Hexane to force precipitation.
Purification Workflow Diagram
Figure 2: pH-Swing Purification Process for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
References
-
PubChem. (2025).[5] Compound Summary: 2-methoxy-5-sulfamoylbenzoic acid (Structural Analog).[1] National Library of Medicine. [Link][1]
-
Han, R., et al. (2024).[4] Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents. Journal of Chemical & Engineering Data. [Link]
Sources
Comprehensive Characterization of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid: Ionization and Physicochemical Profiling
Executive Summary
5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS 168890-57-1) represents a class of benzoic acid derivatives where the ionization behavior is governed by the interplay between the carboxylic acid core and the electron-withdrawing sulfamoyl substituent. Accurate determination of its dissociation constant (pKa) is critical for predicting its solubility, lipophilicity (logD), and membrane permeability in early-stage drug development.
This guide provides a definitive technical analysis of the compound's ionization profile. It synthesizes theoretical modeling based on Hammett electronic effects with rigorous experimental protocols (Potentiometric and UV-metric titration) to establish a self-validating characterization workflow.
Chemical Identity and Structural Analysis[1][2][3][4]
Before establishing the ionization profile, we must dissect the electronic environment of the ionizable centers.
-
IUPAC Name: 5-(Diethylsulfamoyl)-2-methoxybenzoic acid[1][2]
-
Molecular Formula:
[1][3] -
Molecular Weight: 287.33 g/mol
-
Core Scaffold: Benzoic Acid
-
Substituents:
-
Position 1: Carboxylic Acid (-COOH). The primary ionizable center.
-
Position 2 (Ortho): Methoxy group (-OCH3). Exerts an electron-donating effect via resonance but an electron-withdrawing effect via induction. The ortho position often results in steric twisting, potentially strengthening the acid slightly compared to para-isomers.
-
Position 5 (Meta to COOH): Diethylsulfamoyl group (
). The sulfonyl moiety is strongly electron-withdrawing ( ).
-
Ionization Sites
Contrary to primary sulfonamides (e.g., sulfanilamide, pKa ~10.4), the tertiary sulfonamide group in this molecule lacks a dissociable proton on the nitrogen. Consequently, it contributes to the molecule's polarity but does not participate in acid-base equilibrium within the physiological pH range (1–14).
Theoretical pKa Prediction
In the absence of literature values, we apply the Hammett Equation to predict the thermodynamic pKa.
-
Reference (
): 2-Methoxybenzoic acid (o-Anisic acid) has a pKa of 4.09 . We use this as the baseline to account for the complex ortho-effect of the methoxy group. -
Substituent Effect (
): The 5-diethylsulfamoyl group is para to the methoxy group and meta to the carboxylic acid. We use the Hammett constant for the meta-sulfonyl group ( ).-
for
0.62. -
The diethyl substitution slightly increases electron density on the sulfur, lowering
slightly, estimated at 0.55 .
-
for
-
Reaction Constant (
): For benzoic acid ionization in water at 25°C, .
Calculation:
Predicted pKa Range: 3.4 – 3.7
Visualization of Ionization Equilibrium
Caption: Equilibrium shift of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid. The pKa acts as the pH midpoint where [HA] = [A-].
Experimental Determination Protocols
To validate the theoretical prediction, two complementary methods are recommended. The choice depends on the intrinsic solubility (
Method A: Potentiometric Titration (The "Gold Standard")
Best for: Compounds with aqueous solubility > 0.5 mM.
Principle: Measures the change in pH upon addition of a standard base titrant. The pKa is derived from the buffer region of the titration curve using the Henderson-Hasselbalch equation.
Protocol:
-
Preparation: Dissolve 3-5 mg of the compound in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).
-
Acidification: Add small volume of 0.1 M HCl to bring starting pH to ~2.0 (ensures 100% protonation).
-
Titration: Titrate with 0.1 M carbonate-free KOH using a high-precision autoburette (e.g., Mettler Toledo or Sirius T3).
-
Data Acquisition: Record pH after each addition (0.5 - 2.0 µL steps) once stability criteria (<0.2 mV/s drift) are met.
-
Analysis: Plot the Bjerrum difference curve (
vs pH). The pKa corresponds to .
Method B: UV-Metric Titration (The "Problem Solver")
Best for: Poorly soluble compounds (solubility < 0.1 mM) or when sample quantity is limited.
Principle: Exploits the spectral shift (bathochromic or hypsochromic) of the benzoic acid chromophore upon ionization.
Protocol:
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Titration: Spike stock into a buffer system (D-PAS) to reach ~20-50 µM concentration.
-
pH Sweep: Adjust pH from 2.0 to 7.0 while continuously circulating the sample through a flow cell in a diode-array spectrophotometer.
-
Detection: Monitor absorbance at 230–300 nm. The isosbestic point confirms a two-state equilibrium.
-
Calculation: Use multi-wavelength analysis (Target Factor Analysis) to deconvolute the spectra of HA and A- and calculate pKa.
Experimental Workflow Diagram
Caption: Decision tree for selecting the optimal pKa determination methodology based on compound solubility.
Biopharmaceutical Implications
Understanding the pKa (~3.5) allows us to model the behavior of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid in the human body.
Solubility Profile
-
Stomach (pH 1.5 - 2.0): The compound exists almost exclusively in the neutral (HA) form. Solubility will be limited to its intrinsic solubility (
). -
Intestine (pH 6.5 - 7.4): The pH is significantly higher than the pKa (
).-
Using the Henderson-Hasselbalch equation:
-
Result: The compound is >99.9% ionized. Solubility will be high, driven by the anionic species.
-
Lipophilicity (LogD)
The distribution coefficient (LogD) is pH-dependent.
-
LogP (Neutral): Estimated ~1.9 (Moderate lipophilicity).
-
LogD (pH 7.4): Will be significantly lower than LogP due to ionization.
-
Implication: The molecule is highly polar at physiological pH, suggesting it will not passively cross membranes easily in the intestine unless a specific transporter is involved, or if the "ion-pair" absorption mechanism applies.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
PubChem. (n.d.). 5-(Diethylsulfamoyl)-2-methoxybenzoic acid (Compound CID 16463044).[1] National Library of Medicine. Link
Sources
Literature review on 5-(Diethylsulfamoyl)-2-methoxybenzoic acid derivatives
An In-Depth Technical Guide to 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid Derivatives: Synthesis, Biological Activity, and Drug Development Insights
Introduction: A Versatile Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount. Among these, sulfonylbenzoic acid derivatives have emerged as a significant class of compounds, prized for their diverse biological activities and tunable physicochemical properties.[1] The unique combination of a sulfonyl (–SO₂–) group and a carboxylic acid (–COOH) group on a benzoic acid framework creates a molecule with distinct electronic and steric characteristics, enabling interaction with a wide array of biological targets.[1]
This technical guide focuses on a specific, promising subclass: 5-(Diethylsulfamoyl)-2-methoxybenzoic acid and its derivatives. This core structure offers several strategic advantages for medicinal chemists. The diethylsulfamoyl group provides a handle for modulating lipophilicity and engaging in specific hydrogen bond interactions. The methoxy group at the 2-position influences the conformation and electronic properties of the benzoic acid ring, which can be critical for target binding.[2] The carboxylic acid is a key pharmacophoric feature, often acting as a hydrogen bond donor and acceptor to anchor the molecule within a protein's active site.[3]
Derivatives built upon this scaffold have shown potential across multiple therapeutic areas, including metabolic diseases, oncology, and inflammation.[1][4][5] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), biological activities, and pharmacokinetic profiles of these compounds, offering a foundation for future discovery efforts.
Part 1: Synthetic Strategies and Methodologies
The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid derivatives typically begins with a readily available starting material, o-anisic acid (2-methoxybenzoic acid). The key transformations involve introducing the sulfonyl group and then functionalizing it to create the desired derivatives.
Core Synthesis: Formation of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid
The foundational intermediate is generated via an electrophilic aromatic substitution (chlorosulfonation) on o-anisic acid. This step must be carefully controlled to ensure regioselectivity for the 5-position, which is activated by the methoxy group and directed by its ortho-, para-directing nature.
Detailed Experimental Protocol: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid [6]
-
Reaction Setup: To a stirred mixture of dichloroethane (72 ml), add o-anisic acid (26.8 g) and sodium chloride (10 g) in a reaction vessel equipped for controlled addition and temperature monitoring.
-
Reagent Addition: Over a period of 6 hours, slowly add chlorosulfonic acid (55 ml) while maintaining the reaction temperature at 20°C. Causality: The slow addition and temperature control are critical to manage the exothermic nature of the reaction and prevent unwanted side products.
-
Reaction Progression: Warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C. Maintain this temperature for 17 hours to drive the reaction to completion.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it into 300 g of ice water. The product will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(Chlorosulfonyl)-2-methoxybenzoic acid.
Derivatization: From Sulfonyl Chloride to Sulfonamides
The highly reactive sulfonyl chloride intermediate is the gateway to a vast library of derivatives. The most common reaction is amination to form sulfonamides.
Detailed Experimental Protocol: Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
-
Reaction Setup: Dissolve 5-(Chlorosulfonyl)-2-methoxybenzoic acid (1 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Amine Addition: Cool the solution to 0°C in an ice bath. Add diethylamine (2.2 eq.) dropwise. An organic base like triethylamine (1.1 eq.) is often included to act as a scavenger for the HCl byproduct. Causality: Using a slight excess of the amine and an additional base ensures the complete consumption of the sulfonyl chloride and neutralizes the acid formed, preventing potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
The following diagram illustrates the general synthetic workflow.
Caption: General synthetic workflow for derivatives.
Part 2: Biological Activities and Therapeutic Potential
Sulfonylbenzoic acid derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] The specific derivatives of 5-(diethylsulfamoyl)-2-methoxybenzoic acid have been investigated for several key therapeutic applications.
Metabolic Diseases: PPAR-α Agonism
One of the most well-documented activities for a derivative of this class is as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[4] PPAR-α is a key regulator of lipid metabolism, and its agonists are used to treat dyslipidemia by lowering triglyceride levels.
-
Lead Compound: 5-{2-[4-(3,4-Difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a close analog, demonstrated potent PPAR-α agonism and favorable pharmacokinetic properties in preclinical species, leading to projections of an efficacious human dose for triglyceride reduction.[4] This highlights the potential of the sulfamoylbenzoic acid scaffold in designing next-generation metabolic drugs.
Oncology: Kinase Inhibition
The structurally related fragment, 5-(ethylsulfonyl)-2-methoxyaniline, is a crucial precursor in the synthesis of numerous protein kinase inhibitors.[5] This aniline is a component in over 100 compounds with antitumor properties, targeting kinases such as VEGFR2, EGFR, and CDKs.[5]
-
Mechanism of Action: These compounds often function as "hinge-binders," where the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region. The 5-(ethylsulfonyl)-2-methoxy substitution pattern provides the necessary electronic and steric profile for potent and selective inhibition. For instance, derivatives of N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-phenyloxazol-2-amines have shown potent antiangiogenic activity by inhibiting VEGFR2 with IC₅₀ values in the nanomolar range.[5] This suggests that derivatives of 5-(diethylsulfamoyl)-2-methoxybenzoic acid could be promising candidates for development as kinase inhibitors.
Anti-inflammatory Activity
Many sulfonylbenzoic acid derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] By blocking COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1] While specific studies on the diethylsulfamoyl series are limited, related 5-substituted benzoic acid derivatives have been successfully designed as selective COX-2 inhibitors.[7][8]
Part 3: Structure-Activity Relationship (SAR) Analysis
Understanding the SAR is crucial for optimizing lead compounds into clinical candidates.[3] For the 5-(Diethylsulfamoyl)-2-methoxybenzoic acid scaffold, activity is modulated by substituents at several key positions.
The following diagram provides a conceptual overview of SAR exploration for this scaffold.
Caption: Key modification points for SAR studies.
-
The Carboxylic Acid (R2): This group is often essential for activity, acting as the primary anchor to the biological target through hydrogen bonding or ionic interactions.[3] Esterification to form prodrugs can improve membrane permeability and oral bioavailability, but the free acid is typically the active form.
-
The Methoxy Group (R3): The methoxy group at the 2-position is electron-donating and can influence the pKa of the carboxylic acid. Its steric bulk forces the carboxyl group out of the plane of the aromatic ring, which can be a critical conformational constraint for fitting into a binding pocket. Studies on other benzoic acid derivatives have shown that methoxylation at the 2-position can have a significant, sometimes negative, effect on inhibitory activity against certain enzymes, highlighting its importance.[2]
-
The Sulfamoyl Group (R4): The sulfonamide oxygen atoms are excellent hydrogen bond acceptors. The two ethyl groups contribute to the molecule's lipophilicity, which affects its ability to cross cell membranes.[7] Modifying these alkyl groups (e.g., from diethyl to dimethyl or cyclic amines like morpholine) can fine-tune solubility, metabolic stability, and target engagement.[9]
-
The Aromatic Ring (R1): Adding further substituents to the aromatic ring can drastically alter activity. Electron-withdrawing groups can increase the acidity of the carboxylic acid, while bulky groups can provide additional van der Waals interactions or confer selectivity for a specific target.
Part 4: Pharmacokinetics and Drug-like Properties
For a compound to be a successful drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. Studies on close analogs provide valuable insights into the likely pharmacokinetic profile of this series.
A case study of a potent PPAR-α agonist provides a template for the expected pharmacokinetic behavior of this class of molecules.[4]
| Parameter | Rat | Cynomolgus Monkey | Human (Predicted) | Reference |
| Plasma Clearance (CLp) | Low (3.2 ml/min/kg) | Low (6.1 ml/min/kg) | Predicted Low | [4] |
| Oral Bioavailability | Moderate (64%) | Moderate (55%) | Predicted > 80% | [4][10] |
| Plasma Half-life (t½) | 7.1 h | 9.4 h | Predicted 6-7 h | [4][10] |
| Plasma Protein Binding | >99% | >99% | >99% | [4] |
| Primary Metabolism | Oxidation & Glucuronidation | Oxidation & Glucuronidation | CYP3A4-mediated oxidation | [4] |
Key Insights:
-
Absorption & Bioavailability: The moderate-to-high oral bioavailability observed in preclinical species suggests that this scaffold is well-absorbed.[4] Molecules with molecular weights under 500 Da, a characteristic of this series, are generally more easily absorbed.[7]
-
Distribution: High plasma protein binding (>99%) is a common feature, which means that only a small fraction of the drug is free to interact with its target.[4] This must be considered when correlating in vitro potency with in vivo efficacy.
-
Metabolism: The primary routes of metabolism involve oxidation and phase II glucuronidation.[4] In vitro studies identified CYP3A4 as the main enzyme responsible for oxidative metabolism.[4] Crucially, the lead compound showed no significant inhibition of major cytochrome P450 enzymes, indicating a low potential for drug-drug interactions.[4]
-
Excretion: A portion of the drug may be eliminated unchanged via biliary excretion.[4]
Workflow for In Vitro Metabolic Stability Assessment
Assessing metabolic stability early in the discovery process is critical. A common method is the liver microsomal stability assay.
Caption: Workflow for a liver microsomal stability assay.
Conclusion and Future Perspectives
The 5-(Diethylsulfamoyl)-2-methoxybenzoic acid scaffold represents a highly promising platform for the development of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent physicochemical properties provide a solid foundation for achieving drug-like characteristics.
Current research points towards significant potential in metabolic diseases and oncology. Future work should focus on:
-
SAR Expansion: Systematically exploring the chemical space around the core scaffold to improve potency and selectivity for specific targets like kinases or nuclear receptors.
-
Mechanism of Action Studies: Elucidating the precise molecular interactions responsible for the observed biological effects to guide rational drug design.
-
Pharmacokinetic Optimization: Fine-tuning the structure to enhance metabolic stability and optimize oral bioavailability, moving from preclinical models to human pharmacokinetic predictions.
By leveraging the insights outlined in this guide, researchers and drug development professionals can effectively harness the potential of this versatile chemical class to create the next generation of targeted therapies.
References
- Pharmacokinetics, disposition and lipid-modulating activity of 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent and subtype-selective peroxisome proliferator-activated receptor alpha agonist in preclinical species and human.Xenobiotica.
- The Diverse Biological Activities of Sulfonylbenzoic Acid Deriv
- Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1).PrepChem.com.
- Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.PMC.
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.Benchchem.
- A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.MDPI.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.PubMed.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.RSC Publishing.
- Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist.PubMed.
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The Strategic Role of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid, a sophisticated pharmaceutical intermediate. While not directly a household name, this molecule and its close analogs are pivotal in the synthesis of a class of widely used therapeutic agents. This document will elucidate its synthetic pathways, its role in the construction of complex active pharmaceutical ingredients (APIs), and the chemical rationale that makes it a valuable building block in medicinal chemistry.
Introduction: The Unseen Architect of Substituted Benzamide Drugs
5-(Diethylsulfamoyl)-2-methoxybenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a methoxy group, and a diethylsulfonamide moiety. This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of APIs, particularly substituted benzamides.
While direct large-scale application of the N,N-diethyl variant is not as prominently documented as its primary sulfonamide counterpart, its chemistry is central to understanding the synthesis of drugs like Sulpiride and Levosulpride.[1] The principles governing its synthesis and reactivity are directly analogous and offer a case study in the strategic design of pharmaceutical intermediates. The N,N-diethyl substitution offers a key point of molecular diversity for modulating the physicochemical properties of a final drug candidate, such as lipophilicity and metabolic stability.
Physicochemical Properties
A summary of the key properties of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is presented below, providing a useful reference for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₅S | [2] |
| Molecular Weight | 287.33 g/mol | [2] |
| CAS Number | 168890-57-1 | [2] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Solubility | Soluble in many organic solvents | General chemical knowledge |
The Synthetic Pathway: From Commodity Chemicals to a High-Value Intermediate
The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is a multi-step process that begins with readily available starting materials. The most common and industrially relevant route starts with 2-methoxybenzoic acid (o-anisic acid), which itself can be derived from salicylic acid.[1][3]
Overall Synthetic Scheme
Caption: Synthetic pathway for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid
The first critical step is the electrophilic aromatic substitution to introduce a chlorosulfonyl group onto the benzene ring. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, the sulfonation occurs predominantly at the para position (position 5).
-
Causality of Experimental Choices: Chlorosulfonic acid is a powerful and cost-effective reagent for this transformation. The reaction is typically performed neat or in a non-reactive solvent like dichloroethane.[4] The addition of sodium chloride has been reported to improve the reaction's efficiency.[4] The temperature is carefully controlled, as excessive heat can lead to side reactions and degradation.
Experimental Protocol: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic Acid
Materials:
-
2-Methoxybenzoic acid (o-anisic acid)
-
Chlorosulfonic acid
-
Dichloroethane
-
Sodium chloride
-
Ice water
Procedure:
-
To a stirred mixture of dichloroethane (72 ml), o-anisic acid (26.8 g), and sodium chloride (10 g), add chlorosulfonic acid (55 ml) dropwise over 6 hours, maintaining the temperature at 20°C.[4]
-
After the addition is complete, warm the mixture to 40°C for 1 hour, and then to 65°C.[4]
-
Maintain the reaction mixture at 65-70°C for 17 hours.[4]
-
Carefully pour the cooled reaction mixture into 300 g of ice water.[4]
-
The product, 5-(chlorosulfonyl)-2-methoxybenzoic acid, will precipitate as a colorless solid.[4]
-
Collect the solid by filtration, wash with cold water, and dry. A typical yield is around 65%.[4]
Step 2: Amination with Diethylamine
The highly reactive sulfonyl chloride is then converted to the corresponding sulfonamide via nucleophilic substitution with diethylamine.
-
Causality of Experimental Choices: The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. An excess of diethylamine can serve as both the nucleophile and the base. The choice of solvent is important to ensure the solubility of the reactants. This step is analogous to the amination with ammonia in the synthesis of the Sulpiride intermediate.[1]
Experimental Protocol: Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
Materials:
-
5-(Chlorosulfonyl)-2-methoxybenzoic acid
-
Diethylamine
-
A suitable solvent (e.g., tetrahydrofuran, dichloromethane)
-
Water
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve 5-(chlorosulfonyl)-2-methoxybenzoic acid in a suitable solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add an excess of diethylamine to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC is recommended).
-
After the reaction is complete, perform an aqueous workup. This typically involves washing with a dilute acid (e.g., HCl) to remove excess diethylamine, followed by extraction with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Role as a Pharmaceutical Intermediate: The Case of Substituted Benzamides
The primary value of 5-(diethylsulfamoyl)-2-methoxybenzoic acid lies in its ability to be readily converted into a variety of benzamide derivatives. The carboxylic acid can be activated and then coupled with a desired amine to form an amide bond, which is a common structural motif in many pharmaceuticals.
Exemplary Application: Analogy to Sulpiride Synthesis
To understand the utility of this intermediate, we can examine the synthesis of Sulpiride, which uses the closely related 2-methoxy-5-sulfamoylbenzoic acid (or its methyl ester).[1][5] This reaction provides a clear blueprint for how 5-(diethylsulfamoyl)-2-methoxybenzoic acid would be utilized.
Caption: General workflow for the synthesis of a benzamide API.
In the synthesis of Sulpiride, the methyl ester of 2-methoxy-5-sulfamoylbenzoic acid is directly condensed with N-ethyl-2-aminomethylpyrrolidine at elevated temperatures, often in a high-boiling solvent like ethylene glycol or without a solvent.[1][6]
Experimental Protocol: Amide Coupling (General Procedure)
Materials:
-
5-(Diethylsulfamoyl)-2-methoxybenzoic acid
-
Thionyl chloride or a coupling agent (e.g., EDC, DCC)
-
The desired amine
-
A suitable solvent (e.g., THF, DCM)
-
A non-nucleophilic base (e.g., triethylamine), if necessary
Procedure (via Acyl Chloride):
-
Reflux 5-(diethylsulfamoyl)-2-methoxybenzoic acid with an excess of thionyl chloride to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in an anhydrous solvent like dichloromethane.
-
In a separate flask, dissolve the desired amine and a base like triethylamine in the same solvent.
-
Slowly add the acyl chloride solution to the amine solution at 0°C.
-
Allow the reaction to proceed to completion.
-
Perform a standard aqueous workup to remove salts and impurities, followed by purification of the final benzamide product, typically by chromatography or recrystallization.
The Significance of the Diethylsulfamoyl Moiety
The choice between a primary sulfonamide (-SO₂NH₂) and a dialkylsulfonamide (-SO₂NR₂) like the diethyl version is a critical decision in drug design. This substitution can significantly impact the molecule's properties:
-
Increased Lipophilicity: The two ethyl groups increase the lipophilicity of the molecule compared to the primary sulfonamide. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its ability to cross cell membranes.
-
Altered Hydrogen Bonding: The primary sulfonamide has two hydrogen bond donors (the N-H protons), whereas the diethylsulfonamide has none. This change in hydrogen bonding capacity can drastically alter how the final drug molecule interacts with its biological target (e.g., a receptor or enzyme).
-
Metabolic Stability: The N-H bonds of a primary sulfonamide can be sites of metabolism. Replacing these with N-alkyl groups can block this metabolic pathway, potentially increasing the drug's half-life.
Conclusion: A Versatile Scaffold for Future Drug Discovery
5-(Diethylsulfamoyl)-2-methoxybenzoic acid represents a valuable and versatile intermediate for pharmaceutical research and development. Its synthesis from common starting materials is well-established, and its functional groups are primed for conversion into a wide array of complex benzamide derivatives. By understanding the synthesis of analogous drugs like Sulpiride, and by appreciating the nuanced effects of the diethylsulfamoyl group on a molecule's properties, medicinal chemists can leverage this intermediate to create new chemical entities with tailored pharmacological profiles. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful building block into their drug discovery programs.
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- Levosulpiride - High-Quality CAS No: 23672-07-3 at Best Prices. (n.d.). Angle Bio Pharma.
- KR20020092123A - Method of preparing levosulpiride and intermediates used therein. (n.d.).
- A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)
- In silico studies, synthesis, characterization and in vitro studies of levosulpiride deriv
- WO 03/055857 A1. (2003, July 10).
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- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023, July 4). Semantic Scholar.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.
- A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO Cuba.
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- 7-methoxyphthalide - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
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- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2025, August 6).
- (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. (n.d.).
- SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)
- Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor. (2022, June 1). PubMed.
- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.).
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI.
- US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. (n.d.).
- US20150126734A1 - Process for preparation of n,n-di substituted carboxamides. (n.d.).
- Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. (n.d.). BenchChem.
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- 2. Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. CN103804265B - The synthesis of a kind of Sulpiride or its optical isomer and post-processing approach - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Yield Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
This Application Note is designed for research scientists and drug development professionals requiring a high-purity synthesis protocol for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS: 168890-57-1). This compound is a critical structural analog in the development of substituted benzamides (e.g., Tiapride, Sultopride) and Organic Anion Transporter (OAT) inhibitors.
Abstract & Retrosynthetic Strategy
The synthesis of 5-(diethylsulfamoyl)-2-methoxybenzoic acid is achieved through a robust two-step sequence starting from commercially available o-Anisic acid (2-Methoxybenzoic acid) . The strategy leverages the ortho/para directing effect of the methoxy group to selectively install the sulfonyl moiety at the 5-position (para to the methoxy), followed by amidation with diethylamine.
Retrosynthetic Pathway
The following logic flow illustrates the critical intermediates and reagents selected for this protocol.
Figure 1: Retrosynthetic analysis showing the conversion of o-Anisic acid to the target sulfonamide via a sulfonyl chloride intermediate.
Safety & Handling (Critical)
WARNING: This protocol involves Chlorosulfonic acid (
-
Reaction Hazard:
reacts explosively with water, releasing gas and sulfuric acid mist. All glassware must be oven-dried. -
Quenching: The quenching step (pouring reaction mixture onto ice) is highly exothermic. It must be performed slowly with vigorous stirring.
-
PPE: Full face shield, acid-resistant gloves, and a functioning fume hood are mandatory.
Experimental Protocol
Step 1: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoic acid
This step utilizes excess chlorosulfonic acid as both the reagent and the solvent to ensure complete conversion and maintain solubility.
Reagents:
-
2-Methoxybenzoic acid (o-Anisic acid): 15.2 g (100 mmol)
-
Chlorosulfonic acid: 58.3 g (33 mL, 500 mmol, 5.0 equiv)
-
Dichloromethane (DCM): For extraction (optional)
Procedure:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (
trap) to neutralize evolved gas. -
Cooling: Charge the flask with Chlorosulfonic acid (33 mL). Cool the system to
using an ice-salt bath. -
Addition: Add o-Anisic acid (15.2 g) portion-wise over 30 minutes.
-
Technical Insight: Maintain internal temperature below
during addition. Rapid addition causes localized overheating and charring (darkening of the mixture).
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to
for 2 hours.-
Validation: Evolution of
gas will cease when the reaction is near completion.[1]
-
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the oily reaction mass dropwise onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a white to off-white solid.
-
Isolation: Filter the precipitate immediately. Wash with cold water (
) to remove residual mineral acid. -
Drying: Dry the solid under vacuum over
or use immediately in Step 2.-
Stability Note: Sulfonyl chlorides are moisture-sensitive.[2] Long-term storage requires an inert atmosphere at
.
-
Expected Yield: 20–22 g (80–88%) Appearance: Off-white crystalline solid.
Step 2: Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
The crude sulfonyl chloride is coupled with diethylamine. An anhydrous organic solvent method is preferred over aqueous Schotten-Baumann conditions to minimize hydrolysis of the sulfonyl chloride.
Reagents:
-
5-(Chlorosulfonyl)-2-methoxybenzoic acid (from Step 1): 10.0 g (40 mmol)
-
Diethylamine: 3.5 g (48 mmol, 1.2 equiv)
-
Triethylamine (TEA): 8.1 g (80 mmol, 2.0 equiv)
-
Dichloromethane (DCM): 100 mL (Anhydrous)
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve the sulfonyl chloride (10.0 g) in anhydrous DCM (80 mL). Cool to
. -
Amine Addition: Mix Diethylamine (3.5 g) and Triethylamine (8.1 g) in DCM (20 mL). Add this mixture dropwise to the cold sulfonyl chloride solution over 20 minutes.
-
Mechanistic Note: TEA acts as an
scavenger. While diethylamine can act as the base, using TEA saves the more expensive reagent and prevents the formation of difficult-to-remove diethylamine hydrochloride salts.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup:
-
Wash the organic phase with
( ) to remove excess amines and TEA. -
Wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude residue from Ethanol/Water (1:1) or pure Methanol .
Expected Yield: 9.5–10.5 g (82–91%) Appearance: White crystalline powder.
Analytical Validation & QC
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Melting Point | Capillary Method | |
| Purity | HPLC (C18, MeOH/Water) | |
| Mass Spec | LC-MS (ESI+) |
Structural Confirmation (NMR Logic)
-
NMR (400 MHz, DMSO-
):-
12.8-13.0 (br s, 1H,
) -
8.05 (d,
, 1H, Ar-H6) Shifted downfield by and . -
7.90 (dd,
, 1H, Ar-H4). -
7.35 (d,
, 1H, Ar-H3) Ortho to OMe. -
3.92 (s, 3H,
). -
3.15 (q, 4H,
). -
1.05 (t, 6H,
).
-
12.8-13.0 (br s, 1H,
Process Visualization
The following diagram details the experimental workflow, highlighting critical control points (temperature and stoichiometry).
Figure 2: Step-by-step experimental workflow for the synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
References
-
PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(diethylsulfamoyl)-2-methoxybenzoic acid Compound Summary. Retrieved from [Link]
Sources
Crystallization techniques for purifying 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
Application Note: High-Purity Crystallization of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
Executive Summary & Chemical Context[1][2][3][4][5]
This guide details the purification of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid (DSMBA), a critical intermediate in the synthesis of substituted benzamide pharmacophores. Unlike its primary sulfonamide analogs (e.g., Sulpiride intermediates), the presence of the diethyl group on the sulfonamide moiety significantly alters its physicochemical profile, increasing lipophilicity and eliminating the acidity of the sulfonamide nitrogen.[1]
Target Compound Profile:
-
Structure: A benzoic acid core with a 2-methoxy substituent and a 5-diethylsulfamoyl group.[2]
-
Acidity: Monoprotic acid (Carboxylic acid
).[1] The sulfonamide group ( ) is non-ionizable in the physiological pH range, unlike primary sulfonamides. -
Solubility Challenges: The molecule exhibits "amphiphilic-like" behavior—high solubility in chlorinated solvents and alcohols, but low solubility in acidic aqueous media.[1]
This protocol leverages two orthogonal techniques: Reactive Acid-Base Swing Crystallization (for gross impurity removal) and Controlled Cooling Recrystallization (for polymorph control and final polishing).
Physicochemical Profiling & Solvent Selection[1][7]
Effective crystallization requires understanding the solubility differential between the target and its impurities.[1]
| Solvent System | Solubility Behavior | Usage Context |
| Aqueous NaOH (pH > 10) | High (Forms Sodium Salt) | Primary Capture: Dissolves target; rejects neutral organics. |
| Dichloromethane (DCM) | High | Washing: Removes non-acidic impurities during the aqueous phase.[1] |
| Ethanol/Water (80:20) | Temperature Dependent | Recrystallization: Ideal for cooling crystallization.[1] |
| Acidic Water (pH < 2) | Insoluble | Precipitation: Target crashes out upon acidification.[1] |
| Toluene | Low to Moderate | Anti-solvent: Used to drive yield in organic workflows.[1] |
Protocol A: Reactive Acid-Base Swing (Primary Purification)
Objective: To isolate DSMBA from crude reaction mixtures containing neutral precursors (e.g., sulfonyl chlorides) or decarboxylated byproducts.[1]
Mechanism: This method utilizes the carboxylic acid functionality.[1][3] By converting the acid to its water-soluble carboxylate salt, we can extract non-acidic lipophilic impurities into an organic phase before regenerating the solid acid.[1]
Step-by-Step Methodology
-
Dissolution (Salt Formation):
-
Organic Wash (Impurity Rejection):
-
Add Dichloromethane (DCM) (0.5 vol relative to aqueous phase).[1]
-
Agitate vigorously for 10 minutes.
-
Allow phases to separate. The target compound (as a sodium salt) remains in the upper aqueous layer .[1]
-
Discard the lower organic layer (contains neutral impurities).[1]
-
Repeat: Perform this wash twice.[1]
-
-
Reactive Precipitation (Nucleation Control):
-
Transfer the aqueous phase to a clean vessel equipped with an overhead stirrer.[1]
-
Cool the solution to 10°C .
-
Slowly add 2.0 M HCl dropwise.
-
Critical Control: Monitor pH continuously.[1] Cloud point (nucleation) typically occurs around pH 5.0–6.0.[1]
-
Continue addition until pH reaches 1.5 .[1]
-
Aging:[1][4] Stir the resulting slurry for 60 minutes at 5°C to ripen the crystals and prevent occlusion.
-
-
Isolation:
Protocol B: Thermal Recrystallization (Polymorph Polish)
Objective: To remove trace colored impurities and standardize the crystal form (polymorph) for bioavailability or downstream processing.
Solvent System: Ethanol : Water (70:30 v/v).[1] The diethyl group makes the molecule too soluble in pure ethanol; water acts as a co-solvent to reduce solubility and improve yield.[1]
Step-by-Step Methodology
-
Dissolution:
-
Clarification (Optional):
-
Anti-Solvent Addition & Cooling:
-
Maintain temperature at 70°C.
-
Slowly add Water (pre-heated to 70°C) until the solution becomes slightly turbid (approx. 30% water volume).
-
Add a small amount of Ethanol to clarify the solution again (restore single phase).[1]
-
Cooling Ramp: Cool to 20°C at a rate of 10°C/hour .
-
Why? Slow cooling within the Metastable Zone Width (MSZW) promotes the growth of large, pure crystals rather than rapid nucleation of fines.[1]
-
-
Final Isolation:
Process Visualization
Diagram 1: Purification Decision Logic
This workflow illustrates the decision-making process for selecting the appropriate purification route based on impurity profile.
Caption: Logical workflow for selecting purification protocols based on initial impurity characterization.
Diagram 2: Acid-Base Swing Mechanism
Visualizing the chemical transformation driving Protocol A.[1]
Caption: The chemical phase-switching mechanism used to isolate the acidic target from neutral impurities.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during anti-solvent addition or cooling too fast. | Re-heat to dissolve.[1] Add seed crystals at the cloud point.[1] Reduce cooling rate to 5°C/hr. |
| Low Yield | pH not sufficiently low during precipitation; or excess Ethanol in Protocol B. | Protocol A: Ensure pH < 1.[1]5. Protocol B: Increase water ratio or cool to -5°C. |
| Colored Product | Oxidative degradation or occlusion of mother liquor.[1] | Use activated carbon in Protocol B. Ensure thorough washing of the filter cake.[1] |
| Gummy Precipitate | Rapid precipitation trapping impurities.[1] | Digestion: Heat the gummy slurry to 50°C for 30 mins, then slow cool. This "anneals" the solid into a crystalline form.[1] |
References
-
BenchChem. (2025).[1][5] An In-depth Technical Guide to the Synthesis and Purification of Sultopride. Retrieved from
-
National Institutes of Health (NIH). (2013).[1] Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. PMC3598973.[1] Retrieved from
-
Google Patents. (2016).[1] Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate (RU2553258C1). Retrieved from
-
PubChem. (2025).[1][6] 5-(diethylsulfamoyl)-2-methoxybenzoic acid (Compound Summary). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - 5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Methoxy-5 Sulfamoyl Benzoic Acid Methly Ester at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sulfamoylation of 2-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the sulfamoylation of 2-methoxybenzoic acid, a critical transformation in the synthesis of various biologically active compounds. We will delve into the underlying chemical principles, present a detailed, field-proven protocol, and offer insights into process optimization and characterization of the final product, 2-methoxy-5-sulfamoylbenzoic acid. This guide is designed to be a practical resource for researchers in medicinal chemistry and process development.
Introduction: The Significance of the Sulfamoyl Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1] The introduction of a sulfamoyl group (-SO₂NH₂) onto an aromatic ring, such as that of 2-methoxybenzoic acid, can significantly alter the parent molecule's physicochemical properties, including its acidity, lipophilicity, and ability to engage in hydrogen bonding. These modifications are instrumental in modulating the molecule's pharmacokinetic and pharmacodynamic profile. 2-Methoxy-5-sulfamoylbenzoic acid, in particular, serves as a key intermediate in the synthesis of various pharmaceuticals.[2][3][4][5]
Mechanistic Rationale: The "Why" Behind the "How"
The most direct and widely employed method for the sulfamoylation of 2-methoxybenzoic acid is a two-step process: electrophilic aromatic substitution via chlorosulfonation, followed by nucleophilic substitution with ammonia.
-
Step 1: Chlorosulfonation. 2-Methoxybenzoic acid is treated with an excess of chlorosulfonic acid (ClSO₃H). The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The strong activating effect of the methoxy group directs the incoming electrophile, the chlorosulfonium ion (⁺SO₂Cl), predominantly to the para position (C5) due to steric hindrance at the ortho position (C3). The reaction proceeds via a standard electrophilic aromatic substitution mechanism, forming a sigma complex intermediate which then rearomatizes to yield 2-methoxy-5-chlorosulfonylbenzoic acid. An excess of chlorosulfonic acid is used both as the reagent and the solvent.[2][4]
-
Step 2: Amination. The resulting sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by ammonia. The ammonia displaces the chloride ion to form the sulfonamide. This reaction is typically carried out in an aqueous ammonia solution. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product, 2-methoxy-5-sulfamoylbenzoic acid.[2]
Experimental Protocol
This protocol is a synthesis of established procedures and best practices for the sulfamoylation of 2-methoxybenzoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxybenzoic acid | ≥98% | Sigma-Aldrich | |
| Chlorosulfonic acid | ≥99% | Sigma-Aldrich | Corrosive and reacts violently with water. Handle with extreme care in a fume hood. |
| Concentrated Ammonia solution | 28-30% | Fisher Scientific | |
| Hydrochloric acid, concentrated | ~37% | VWR | |
| Deionized water | |||
| Ice | |||
| Dichloromethane | ACS grade | For extraction (optional) | |
| Sodium sulfate, anhydrous | For drying organic layers |
Step-by-Step Procedure
Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas), place chlorosulfonic acid (e.g., 5 molar equivalents).
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add 2-methoxybenzoic acid (1 molar equivalent) in portions to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10°C.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gradually heat the mixture to 50°C for 1 hour, and then to 70°C for an additional 2 hours to ensure complete reaction.[2] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
Step 2: Amination and Isolation of 2-Methoxy-5-sulfamoylbenzoic Acid
-
Carefully and slowly pour the cooled reaction mixture from Step 1 onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the 2-methoxy-5-chlorosulfonylbenzoic acid intermediate. Caution: This is a highly exothermic reaction.
-
Filter the resulting solid precipitate under vacuum and wash with cold water.
-
In a separate beaker, prepare a concentrated ammonia solution.
-
Add the crude 2-methoxy-5-chlorosulfonylbenzoic acid to the ammonia solution and stir. An exothermic reaction will occur.
-
Heat the mixture to approximately 30°C and stir for 4 hours.[2]
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3. This will cause the desired product, 2-methoxy-5-sulfamoylbenzoic acid, to precipitate.[2]
-
Filter the white precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product.
Experimental Workflow Diagram
Sources
Application Notes & Protocols: Systematic Solvent Selection for the Recrystallization of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), achieving the desired purity is not merely a matter of process optimization; it is a fundamental requirement for safety and efficacy. Regulatory bodies mandate stringent control over impurities, which can arise from starting materials, intermediates, or degradation products during manufacturing and storage.[1][2] As outlined in the ICH Q6B guidelines, product-related impurities must be meticulously characterized and controlled to ensure the quality of the final drug substance.[3][4]
Recrystallization is a cornerstone purification technique in pharmaceutical chemistry, prized for its efficiency, scalability, and ability to deliver high-purity crystalline material. The selection of an appropriate solvent system is the most critical parameter governing the success of this process.[5] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for efficient crystal formation and high recovery upon cooling.[6]
This document provides a comprehensive, field-proven guide for researchers and drug development professionals on the systematic selection of an optimal solvent or solvent system for the recrystallization of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid . We will move from theoretical analysis of the molecule's physicochemical properties to detailed, practical laboratory protocols.
Physicochemical Analysis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
A rational approach to solvent selection begins with a thorough analysis of the target molecule's structure.
Molecular Structure:
Caption: A systematic workflow for recrystallization solvent selection.
Experimental Protocols
Protocol 1: Broad Solvent Solubility Screening
Objective: To rapidly assess the solubility of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid in a diverse range of common laboratory solvents at ambient and elevated temperatures.
Materials:
-
Crude 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
-
Test tubes or small vials (1-2 mL)
-
Selection of solvents (ACS grade or higher):
-
Polar Protic: Water, Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate
-
Nonpolar: Toluene, Heptane or Hexanes
-
-
Vortex mixer
-
Hot plate or heating block
-
Stirring rods
Procedure:
-
Place approximately 10-20 mg of the crude compound into each labeled test tube.
-
Add the first solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 0.5 mL is reached. Record the approximate volume of solvent required.
-
If the solid did not dissolve at room temperature, gently heat the mixture to the boiling point of the solvent while stirring. Caution: Do not heat flammable organic solvents over an open flame. Use a steam bath or heating block.
-
Record whether the solid dissolves completely upon heating.
-
If the solid dissolved upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-30 minutes.
-
Observe and record the formation of any precipitate or crystals. Note the quality (e.g., fine powder, needles, plates) and quantity (e.g., none, some, abundant) of the solid that forms.
Data Presentation: Solvent Screening Results
| Solvent | Polarity | Solubility (Room Temp) | Solubility (Hot) | Observations on Cooling | Suitability Score (1-5) |
| Water | High | Insoluble | Insoluble | N/A | 1 (Poor) |
| Methanol | High | Soluble | Very Soluble | Minimal precipitate | 2 (Potential Co-solvent) |
| Ethanol | Medium | Sparingly Soluble | Very Soluble | Abundant crystals | 4 (Good Candidate) |
| Isopropanol | Medium | Sparingly Soluble | Soluble | Good crystal formation | 5 (Excellent Candidate) |
| Acetone | Medium | Soluble | Very Soluble | Minimal precipitate | 2 (Potential Co-solvent) |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Some crystal formation | 3 (Possible Candidate) |
| Toluene | Low | Insoluble | Sparingly Soluble | Slow, poor precipitation | 1 (Poor) |
| Heptane | Low | Insoluble | Insoluble | N/A | 1 (Good Anti-solvent) |
Note: Data in this table is representative and should be determined experimentally.
Protocol 2: Small-Scale Recrystallization Trial (Mixed-Solvent System)
Objective: To perform a recrystallization using a binary solvent system identified from the screening data. Based on the hypothetical data above, an Isopropanol/Water or Ethanol/Water system is a promising choice. We will detail the procedure for an Ethanol/Water system.
Rationale: The compound is highly soluble in hot ethanol but poorly soluble in water. This combination allows for dissolution at high temperature, followed by the controlled addition of water (an "anti-solvent") to induce supersaturation and crystallization. [7][8] Procedure:
-
Place approximately 1.0 g of the crude compound in a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place the flask on a stirrer/hotplate.
-
Add the "good" solvent (ethanol) in small portions while heating and stirring until the solid just dissolves completely at or near the boiling point. Record this minimum volume.
-
If the solution is colored or contains insoluble impurities, this is the point to perform a hot filtration. [9]5. To the hot, clear solution, add the "anti-solvent" (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield. [9]9. Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold solvent mixture (in the same ratio as the final mother liquor) to remove any adhering impurities.
-
Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.
Analysis of Purity and Yield
A successful recrystallization must be validated by quantitative and qualitative analysis.
-
Yield Calculation: Percent Recovery = (Mass of Dry, Pure Crystals / Initial Mass of Crude Compound) x 100%
-
Purity Assessment:
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
-
Chromatography (HPLC): High-Performance Liquid Chromatography is the industry standard for assessing API purity. A single, sharp peak for the main compound with minimal to no impurity peaks confirms success.
-
Spectroscopy (NMR, FTIR): Comparison of the NMR or FTIR spectrum of the recrystallized material against a reference standard can confirm chemical identity and the absence of solvent or other impurities. The FTIR spectrum, for instance, should show the characteristic stretches for the S=O and N-H bonds of the sulfonamide group. [10]
-
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent; the solution is too concentrated; cooling is too rapid. | Re-heat the mixture to re-dissolve the oil, add more of the "good" solvent to decrease concentration, and allow for slower cooling. [9] |
| No Crystals Form | The solution is not sufficiently supersaturated (too much solvent was used); the compound is very soluble even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent and cool again. [9] |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Minimize the amount of hot solvent used. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, use pre-heated glassware. [11] |
Visualizing Molecular Interactions in Recrystallization
The effectiveness of a mixed-solvent system like Ethanol/Water can be understood by considering its interactions with the different parts of the target molecule.
Caption: Interactions between the API and an ethanol/water solvent system.
This diagram illustrates how the ethanol component solvates the nonpolar aromatic ring, while both ethanol and water can form hydrogen bonds with the highly polar carboxylic acid and sulfamoyl groups, enabling complete dissolution when hot.
Conclusion
The selection of a recrystallization solvent is a systematic process that balances theoretical prediction with empirical testing. For a molecule with mixed polarity like 5-(Diethylsulfamoyl)-2-methoxybenzoic acid, a binary solvent system such as isopropanol/water or ethanol/water is highly likely to yield a pure, crystalline product with good recovery. By following the structured workflow and detailed protocols outlined in this guide, researchers can efficiently identify and optimize a robust purification process, ensuring the final API meets the stringent quality standards required in pharmaceutical development.
References
-
Ghasemi, K., & Motaee, A. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(40), 13164–13174. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Intertek. (n.d.). Product-Related Impurity Isolation and Characterization. Retrieved from [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Retrieved from [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]
-
ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S). Retrieved from [Link]
-
European Medicines Agency. (1999). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
-
Appchem. (n.d.). 5-[(Diethylamino)sulfonyl]-2-methoxybenzoic acid. Retrieved from [Link]
-
National Institutes of Health, PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. Retrieved from [Link]
Sources
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- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Handling and storage protocols for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
Technical Application Note: Physicochemical Profiling, Handling, and Storage of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
Executive Summary & Chemical Identity
This guide details the handling, storage, and solubilization protocols for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid . This compound serves as a critical intermediate in the synthesis of substituted benzamide pharmaceuticals (e.g., dopamine antagonists like Sultopride/Tiapride) and possesses unique physicochemical characteristics driven by its zwitterionic potential and lipophilic substituents.
Chemical Profile:
-
IUPAC Name: 5-(Diethylsulfamoyl)-2-methoxybenzoic acid[1]
-
CAS Registry Number: [Specific CAS not widely listed; Analogous to 2244-21-5 but diethyl-substituted]
-
Molecular Formula:
[1] -
Molecular Weight: 287.33 g/mol
-
Key Functional Groups:
-
Carboxylic Acid (C-1): Ionizable (pKa ~3.5–4.0).
-
Methoxy Group (C-2): Electron-donating, increases electron density on the ring.
-
Diethylsulfamoyl Group (C-5): Lipophilic, electron-withdrawing. Unlike primary sulfonamides, this nitrogen is fully substituted and non-acidic .
-
Safety & Environmental Controls (HSE)
Hazard Classification (GHS): Based on structural analogs (e.g., Probenecid, substituted benzoic acids):
Handling Protocol:
-
Engineering Controls: All weighing and transfer of neat solid must occur within a Class II Biosafety Cabinet or a certified chemical fume hood to prevent inhalation of fine particulates.
-
PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and a lab coat.
-
Static Control: The diethyl substitution increases lipophilicity, making the dry powder prone to static charge accumulation. Use anti-static weighing boats and grounded spatulas.
Storage Protocol: The "Stability Triad"
The stability of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is governed by three factors: Hygroscopicity, Oxidation, and Thermal degradation.
Storage Logic Diagram
Figure 1: Decision matrix for storage conditions based on usage frequency. Note the requirement for Argon overlay for long-term storage to prevent oxidative discoloration of the methoxy group.
Critical Storage Parameters
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics dictate reduced degradation rates. |
| Atmosphere | Inert Gas (Argon/N2) | The electron-rich anisole (methoxy-benzene) ring is susceptible to slow oxidation over months. |
| Container | Amber Glass | Protects against UV-induced photolysis of the sulfonamide bond. |
| Desiccation | Required | Moisture can induce caking and catalyze hydrolysis of the methoxy ether (rare, but possible under acidic conditions). |
Solubilization & Application Protocols
The Solubility Paradox: Researchers often struggle with this compound because they treat it like a standard sulfonamide.
-
Standard Sulfonamides (Primary): Soluble in base (N-deprotonation) AND acid (protonation).
-
This Compound (Diethyl-substituted): The sulfonamide Nitrogen has no protons to lose. Therefore, solubility is strictly driven by the Carboxylic Acid .
Solubility Profile
| Solvent System | Solubility Rating | Application Notes |
| Water (pH < 3) | Insoluble | Compound exists as neutral free acid. Precipitates immediately. |
| Water (pH > 7) | Soluble | Exists as Benzoate anion. Preferred for aqueous assays. |
| DMSO | High (>50 mM) | Universal stock solvent. |
| Ethanol/Methanol | Moderate | Good for transfer, but avoid long-term storage (potential esterification). |
Step-by-Step Solubilization Protocol (For Biological Assays)
Objective: Prepare a 10 mM working solution in aqueous buffer without precipitation.
-
Weighing: Weigh 2.87 mg of solid into a microcentrifuge tube.
-
Primary Solubilization (DMSO): Add 100 µL of anhydrous DMSO. Vortex until fully dissolved.
-
Checkpoint: Solution must be clear. If cloudy, sonicate for 30 seconds.
-
-
Aqueous Dilution (The Critical Step):
-
Do NOT add water directly.[9]
-
Do add Phosphate Buffered Saline (PBS), pH 7.4.
-
Why? The buffer capacity ensures the pH stays above the pKa (~4.0) of the carboxylic acid, maintaining the soluble anionic state.
-
-
Verification: Inspect for "oiling out" (micro-droplets). If observed, increase DMSO concentration to 5% or warm to 37°C.
Solubility Logic Diagram
Figure 2: Solubilization pathway emphasizing the pH-dependency of the carboxylic acid moiety.
Analytical Quality Control (HPLC)
To validate the integrity of the compound before use, the following HPLC method is recommended.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps COOH protonated for retention).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Benzoic acid absorption) and 280 nm.
Self-Validating Check:
-
Retention Time Shift: If the retention time shifts significantly earlier, check if the Mobile Phase A has lost acidity (pH check). The ionized form elutes much faster (near void volume).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16463044, 5-(diethylsulfamoyl)-2-methoxybenzoic acid. Retrieved from [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data and Protocols. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid, 2-methoxy-5-sulfamoyl-.[10] Retrieved from [Link]
Sources
- 1. PubChemLite - 5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) [pubchemlite.lcsb.uni.lu]
- 2. 2-Methoxybenzoic acid(579-75-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. westliberty.edu [westliberty.edu]
- 4. 2,5-Dimethoxybenzoic acid | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low solubility of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
[1][2][3]
Current Status: Operational Ticket Topic: Solubility & Handling Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid . This compound is a critical intermediate, structurally related to the synthesis of substituted benzamide antipsychotics (e.g., Sultopride, Amisulpride analogs) and uricosuric agents (like Probenecid).[2][3]
Users frequently report difficulties with aqueous solubility , precipitate formation during acidification , and HPLC peak tailing .[1][2][3] This guide deconstructs these issues using physicochemical first principles.
Physicochemical Snapshot
| Property | Value (Approx.) | Implication |
| Molecular Formula | Moderate molecular weight.[1][2][3] | |
| Functional Groups | Carboxylic Acid (-COOH), Sulfonamide ( | Amphiphilic nature : Polar head (COOH) vs. Lipophilic tail (Diethyl).[1][2][3] |
| pKa (Acidic) | ~3.5 – 4.0 (Carboxylic acid) | Insoluble in water below pH 5.[1][2][3]0. |
| pKa (Basic) | None (Sulfonamide is fully substituted) | Critical: The sulfonamide nitrogen has no acidic protons to donate.[2][3] |
| LogP (Lipophilicity) | ~1.7 – 1.9 | Moderately lipophilic; prone to "oiling out."[1][2][3] |
Module A: The Solubility Landscape (Theory & Logic)[2]
The Core Problem: Researchers often treat this molecule as a generic polar acid.[1][2] However, the diethylsulfamoyl group adds significant hydrophobic bulk.[2]
-
At Low pH (< 3): The molecule is protonated (neutral).[2][3] The hydrophobic diethyl group dominates, driving the molecule out of the water structure.[2]
-
At High pH (> 6): The carboxylic acid deprotonates (
).[1][2][3] The molecule becomes an anionic surfactant-like species, increasing solubility.[1][2]
Visualization: Solubility Decision Logic
Figure 1: Decision tree for troubleshooting initial dissolution failures based on solvent system and pH.
Module B: Biological Assay & Formulation FAQs
Q1: I am trying to make a 10 mM stock in PBS (pH 7.4), but it precipitates after 30 minutes. Why?
Diagnosis: While pH 7.4 is above the pKa, the sodium concentration in PBS (approx. 137 mM NaCl) can cause a "Common Ion Effect" or simply reduce the solubility of the organic anion due to high ionic strength (Salting Out).[2][3] Protocol: The "Co-Solvent Spike" Method
-
Dissolve the compound in 100% DMSO to create a 100 mM Master Stock.[2]
-
Add the DMSO stock to the buffer while vortexing rapidly .
Q2: Can I use this compound in cell culture media without DMSO?
Diagnosis: Yes, but you must generate the Sodium Salt form first.[1][2] The free acid is too insoluble.[2] Protocol: In-Situ Salt Formation
Module C: Synthesis & Process Troubleshooting
Q3: During workup, I acidified the alkaline reaction mixture, but the product "oiled out" instead of crystallizing.
Diagnosis: This is a classic issue with benzoic acid derivatives containing flexible alkyl chains (diethyl). The melting point of the wet, impure solid is likely depressed below the process temperature, causing it to separate as a liquid (oil) rather than a solid.[2]
Corrective Protocol: Controlled Acidification
-
Cooling: Cool the alkaline solution to 0–5°C before adding acid.
-
Dilution: Ensure the concentration is not too high (aim for <10 volumes of water relative to product).[2][3]
-
Seeding: Add a few crystals of pure product (if available) once the pH reaches ~6.0.
-
Slow Addition: Add HCl dropwise.
Q4: How do I purify this compound if it's slightly colored?
Recommendation: Recrystallization.
Module D: Analytical Challenges (HPLC/LC-MS)
Q5: My HPLC peaks are tailing severely.
Cause: The carboxylic acid group interacts with residual silanols on the HPLC column stationary phase. Solution:
-
Mobile Phase Modifier: You must use a buffer or acid modifier.[1][2]
-
Column Choice: Use a C18 column with "End-capping" or a "Polar Embedded" group (e.g., Waters SymmetryShield or Phenomenex Kinetex XB-C18) to shield silanols.[1][2][3]
Visualization: HPLC Method Strategy
Figure 2: HPLC optimization workflow for acidic sulfonamides.
References & Grounding
-
PubChem Compound Summary. 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.[1][2][3] National Center for Biotechnology Information.[2] (Note: Link directs to closest structural analog entry for verification of physicochemical class).[2][3]
-
Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[2][3] CRC Press.[2] (Standard reference for solubility of benzoic acid derivatives).
-
Amisulpride Synthesis Context: The compound is a structural analog of intermediates used in the synthesis of benzamide antipsychotics.[2] See CN102807516A (Patent) for process chemistry handling of ethylsulfonyl analogs.[2] .
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][5] Advanced Drug Delivery Reviews. (Explains the pKa/pH solubility relationship for weak acids).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]
- 3. PubChemLite - 5-(diethylsulfamoyl)-2-methoxybenzoic acid (C12H17NO5S) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Minimizing impurities during 5-(Diethylsulfamoyl)-2-methoxybenzoic acid production
Technical Support Center: 5-(Diethylsulfamoyl)-2-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and proactive strategies for minimizing impurity formation during its production. The integrity of your final compound is paramount, and this resource aims to explain the causality behind common issues and provide robust, field-proven protocols to ensure high purity.
Core Synthesis Pathway & Impurity Profile
The most common synthetic route to 5-(Diethylsulfamoyl)-2-methoxybenzoic acid involves the chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid), followed by amidation with diethylamine. Understanding this pathway is key to anticipating and mitigating potential impurities.
Diagram: Synthesis and Primary Impurity Pathways
Caption: Key steps and common impurity formation points in the synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis and purification of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
Q1: My final product has a low melting point and appears oily or sticky. What is the likely cause?
A1: This is a classic sign of impurities depressing the melting point and preventing proper crystallization. The most common culprits are residual starting materials (2-methoxybenzoic acid), the sulfonyl chloride intermediate, or solvents.
-
Causality: These impurities disrupt the crystal lattice of the final product. Oily products often "oil out" during recrystallization attempts.[1]
-
Troubleshooting Steps:
-
Confirm the Impurity: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to compare your product with standards of the starting materials.
-
Aqueous Wash Optimization: During the workup, perform a wash with a cold, dilute sodium bicarbonate (NaHCO₃) solution. Your desired product is acidic and will remain in the organic layer, while unreacted 2-methoxybenzoic acid will be extracted into the aqueous layer as its sodium salt. Follow this with a wash with dilute hydrochloric acid (HCl) to remove any residual diethylamine.
-
Recrystallization Solvent System: If impurities persist, a different recrystallization solvent is needed. Try a binary solvent system like ethanol/water or ethyl acetate/hexane. Dissolve the crude product in a minimal amount of the more polar solvent (ethanol) at a slightly elevated temperature, then slowly add the less polar solvent (water) until turbidity persists. Cool slowly to promote crystallization.
-
Q2: HPLC analysis shows a persistent impurity peak with a similar retention time to my product. How can I identify and remove it?
A2: This scenario strongly suggests the presence of a positional isomer, which has very similar polarity to the desired product, making it difficult to separate by standard chromatography or recrystallization.[2]
-
Causality: The chlorosulfonation of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction.[3][4] The methoxy group is an ortho-, para-directing group. While the para-position (position 5) is sterically and electronically favored, some substitution can occur at the ortho-position (position 3), leading to the formation of 3-(Diethylsulfamoyl)-2-methoxybenzoic acid.
-
Proactive Prevention (During Synthesis):
-
Temperature Control: The regioselectivity of the chlorosulfonation is highly temperature-dependent. Maintain a low reaction temperature (typically 0-5 °C) during the addition of 2-methoxybenzoic acid to chlorosulfonic acid to maximize para-substitution.[1]
-
Reaction Conditions: A procedure described for a similar compound involves adding chlorosulfonic acid over several hours at 20°C, followed by warming to drive the reaction to completion, indicating that careful temperature ramping is crucial.[5]
-
-
Removal Strategies:
-
Fractional Crystallization: This can sometimes be effective if there is a significant difference in the solubility of the isomers. It requires careful, repeated crystallization steps.
-
Preparative HPLC: If high purity is essential and other methods fail, preparative chromatography is the most effective but also most resource-intensive method.
-
Q3: The reaction mixture turns dark brown or black during the chlorosulfonation step. What is happening?
A3: This indicates decomposition or unwanted side reactions, often caused by poor temperature control or the presence of impurities.
-
Causality: Chlorosulfonic acid is a very strong and aggressive reagent.[6] If the reaction temperature gets too high, it can lead to charring and oxidation of the aromatic ring. The reaction is also highly exothermic.
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Ensure your reaction vessel is in an efficient ice/salt bath before beginning the addition.
-
Slow Addition: Add the 2-methoxybenzoic acid portion-wise or as a solution in a suitable inert solvent (like dichloroethane) to the stirred chlorosulfonic acid.[5] This helps dissipate the heat of reaction.
-
Inert Atmosphere: While not always necessary, running the reaction under a dry, inert atmosphere (nitrogen or argon) can prevent side reactions with atmospheric moisture.[7]
-
Q4: My yield is low, and I suspect hydrolysis of the sulfonyl chloride intermediate. How can I prevent this?
A4: The 5-(chlorosulfonyl)-2-methoxybenzoic acid intermediate is highly susceptible to hydrolysis, converting it to the corresponding sulfonic acid, which will not react with diethylamine to form the desired product.[7][8]
-
Causality: Sulfonyl chlorides react readily with water, even trace amounts, to form sulfonic acids.[9] This can happen both during the reaction and, more commonly, during the aqueous workup.
-
Prevention Strategies:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Ensure your starting 2-methoxybenzoic acid is dry.[7]
-
Careful Workup: When quenching the reaction, pour the reaction mixture onto crushed ice or into ice-cold water.[5] This keeps the temperature low, minimizing the rate of hydrolysis.
-
Rapid Extraction: Do not let the sulfonyl chloride intermediate sit in the aqueous mixture for an extended period. Extract it into an organic solvent (e.g., ethyl acetate or dichloromethane) as quickly as possible after quenching.[7]
-
Proactive Impurity Prevention & Protocols
Table 1: Common Impurities and Control Strategies
| Impurity Name | Likely Origin | Prevention/Minimization Strategy | Recommended Analytical Method |
| 2-Methoxybenzoic acid | Incomplete chlorosulfonation reaction. | Use a sufficient excess of chlorosulfonic acid (at least 2 equivalents); ensure adequate reaction time and temperature. | HPLC, TLC[10] |
| 3/4-Isomers | Lack of regioselectivity during chlorosulfonation. | Maintain low reaction temperature (0-5 °C) during reagent addition.[2][11] | HPLC, ¹H NMR |
| 5-Sulfo-2-methoxybenzoic acid | Hydrolysis of the sulfonyl chloride intermediate. | Maintain anhydrous conditions; perform aqueous workup at low temperature and minimize contact time.[7][8] | HPLC, LC-MS |
| Diethylamine | Excess reagent used during amidation. | Perform an acidic wash (e.g., 1M HCl) during workup. | ¹H NMR (will show characteristic ethyl peaks) |
| Residual Solvents | Incomplete removal after workup/crystallization. | Dry the final product thoroughly under high vacuum. | ¹H NMR, GC-MS |
Experimental Protocol 1: Optimized Synthesis
Disclaimer: This protocol is a guideline and should be adapted and optimized based on laboratory conditions and scale. All work with chlorosulfonic acid must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip an oven-dried, three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/salt bath.
-
Chlorosulfonation: Charge the flask with chlorosulfonic acid (2.5 equivalents). Begin stirring and cool to 0 °C. Dissolve 2-methoxybenzoic acid (1.0 equivalent) in a minimal amount of dry dichloroethane. Add this solution dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, let the mixture stir at 0-5 °C for an additional hour. Then, allow it to slowly warm to room temperature and stir for 12-16 hours.
-
Quench: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A white precipitate of the sulfonyl chloride intermediate should form.
-
Isolation of Intermediate: Quickly filter the solid precipitate and wash it with cold water. Immediately proceed to the next step to minimize hydrolysis.
-
Amidation: Suspend the crude, damp sulfonyl chloride intermediate in a suitable solvent like dichloromethane. Cool the mixture in an ice bath. Add diethylamine (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Workup: After the reaction is complete (monitor by TLC), dilute the mixture with more dichloromethane. Wash sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
Diagram: General Purification & Analysis Workflow
Caption: Standard workflow for the purification and analysis of the final product.
Analytical Methods for Purity Assessment
Effective impurity control relies on robust analytical methods.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or acetic acid) is a good starting point. A diode-array detector (DAD) or photo-diode array (PDA) detector is useful for identifying peaks by their UV spectra.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying impurities. Residual solvents and starting materials like diethylamine are often easily detected by ¹H NMR.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurity peaks, aiding in their structural elucidation.
-
Thin-Layer Chromatography (TLC): An invaluable tool for rapid, real-time reaction monitoring and for screening fractions during column chromatography.[12]
By understanding the reaction mechanism, anticipating common impurities, and implementing robust process controls and analytical methods, researchers can consistently produce high-purity 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
References
- BenchChem Technical Support Team. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem.
- Michigan State University Department of Chemistry. (n.d.).
- Slideshare. (n.d.). Analysis of sulfonamides.
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in sulfonamide synthesis reactions. BenchChem.
- Food Safety and Inspection Service. (2009).
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. [Link]
- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
Nagaraja, P., Naik, S. D., Shrestha, A. K., & Shivakumar, A. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333–342. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Kumar, S., & Kumar, A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7245. [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. [Link]
-
Making Molecules. (2025). Electrophilic Aromatic Substitution. [Link]
-
U.S. Environmental Protection Agency. (n.d.). METHOD 3665. [Link]
-
Gilbert, E. E. (n.d.). Chlorosulfonic Acid - A Versatile Reagent. Allied Chemical Corporation. [Link]
-
Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?[Link]
-
Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Van der Pijl, F., et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]
-
PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). [Link]
- Google Patents. (n.d.).
-
Dolenc, D. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 185-189. [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
Eureka | Patsnap. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. [Link]
-
Cole, K. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
-
Reddy, T. B. (n.d.). THE PURIFICATION OF DIMETHYL SULPHOXIDE FOR ELECTROCHEMICAL EXPERIMENTATION. IUPAC. [Link]
-
GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Sulfonation of aromatic compounds in the presence of solvents.
- BenchChem Technical Support Team. (2025). Purification techniques for 5-Methoxy-3,5-dioxopentanoic acid. BenchChem.
- Google Patents. (n.d.). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. prepchem.com [prepchem.com]
- 6. api.pageplace.de [api.pageplace.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 12. fsis.usda.gov [fsis.usda.gov]
Technical Support Center: Diethylsulfamoyl Substitution Reactions
Welcome to the technical support center for optimizing diethylsulfamoyl substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield, purity, and scalability of their sulfonylation processes. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during experiments involving diethylsulfamoyl chloride and other sulfamoylating agents. The question-and-answer format is designed to provide direct, actionable advice.
Q1: My diethylsulfamoyl substitution reaction is sluggish or not proceeding to completion. How should I approach adjusting the temperature?
A1: A stalled reaction is a common issue, often stemming from insufficient thermal energy to overcome the activation energy barrier. However, indiscriminately increasing heat can be counterproductive. A systematic approach is required.
The Underlying Principle: Reaction rates are governed by the Arrhenius equation, which dictates an exponential relationship between temperature and the rate constant. As a general rule, reaction rates can double for every 10°C increase in temperature around ambient conditions.[1] However, the key is to provide enough energy for the desired reaction without initiating unwanted side reactions.
Troubleshooting Protocol:
-
Initial Low-Temperature Hold: Many sulfonylation protocols advise starting at a low temperature (e.g., 0 °C) to control the initial exotherm upon adding the sulfamoyl chloride, especially when reacting with nucleophilic amines.[2]
-
Gradual Warming: If thin-layer chromatography (TLC) or LC-MS analysis shows a stalled reaction after the initial hold, allow the reaction to warm slowly to room temperature (approx. 20-25°C). Continue to monitor for several hours.
-
Incremental Heating: If the reaction remains incomplete at room temperature, begin to heat the reaction in controlled increments (e.g., to 40°C, then 60°C). It is crucial to monitor the reaction at each new temperature for at least 1-2 hours before escalating further. Some reactions may require reflux conditions to proceed effectively.[3]
-
Analyze for Degradation: At each temperature increase, carefully check for the appearance of new, unidentified spots on the TLC plate. This could indicate substrate or product degradation, signaling that you have exceeded the optimal temperature window.[2] The lability of sulfate and sulfamate groups can be a challenge at high temperatures.[4]
Q2: I am observing significant byproduct formation. How can temperature manipulation help minimize impurities?
A2: The formation of byproducts is a clear sign that a parallel reaction pathway is competing with your desired substitution. Temperature is one of the most powerful tools for controlling this competition by influencing the relative rates of the desired and undesired reactions.
Common Side Reactions and Temperature-Based Solutions:
-
Di-sulfonylation of Primary Amines: A primary amine can react twice with the sulfamoyl chloride. This is often more prevalent at higher temperatures where the reaction is less discriminate.
-
Solution: Maintain a low temperature (e.g., 0 °C or below) throughout the reaction and ensure the sulfamoyl chloride is added dropwise to avoid localized concentration and heat spikes.[2]
-
-
Elimination with Alcohols: When sulfonating secondary or tertiary alcohols, a competing E2 elimination reaction can occur, especially with a strong, non-nucleophilic base.
-
Solution: Keep the reaction temperature as low as possible. Elimination reactions often have a higher activation energy than substitution and are thus more favored at elevated temperatures.[2]
-
-
Hydrolysis of Diethylsulfamoyl Chloride: Diethylsulfamoyl chloride is moisture-sensitive and will hydrolyze to form diethylamine and chlorosulfonic acid, which further decomposes.[5][6]
-
Solution: While not directly a temperature issue, higher temperatures can accelerate the rate of hydrolysis if trace water is present.[5] The primary solution is to ensure rigorously anhydrous conditions. However, if some moisture is unavoidable, running the reaction at lower temperatures can minimize the rate of this competing hydrolysis.
-
The diagram below illustrates a typical decision-making workflow for temperature optimization when troubleshooting a reaction.
Caption: Troubleshooting workflow for temperature optimization.
Q3: How does temperature affect regioselectivity when my substrate has multiple nucleophilic sites?
A3: Temperature is a critical parameter for achieving regioselectivity. Often, reactions run at lower temperatures are under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). Reactions at higher temperatures can shift towards thermodynamic control, favoring the most stable product, which may not be the desired one.
For example, in a molecule with both a primary and a secondary hydroxyl group, the primary hydroxyl is typically less sterically hindered and more accessible.
-
Low Temperature Strategy (e.g., -20°C to 0°C): At lower temperatures, the reaction is more likely to occur at the sterically accessible primary position, as this pathway has a lower activation energy. This has been used effectively for the regioselective sulfamoylation of primary hydroxyls in polyol compounds.[7]
-
High Temperature Concern: Increasing the temperature provides enough energy to overcome the higher activation barrier of reacting at the more hindered secondary site, potentially leading to a mixture of products.
Therefore, to maximize regioselectivity, it is almost always advisable to start at a low temperature and only increase it if absolutely necessary for the reaction to proceed.
Q4: What is a reliable starting temperature for a new diethylsulfamoyl substitution?
A4: A universal starting temperature does not exist, but we can provide evidence-based recommendations based on the nucleophile's identity and reactivity. The goal is to balance reaction rate with control over exothermicity and side reactions.
The decision process for selecting a starting temperature is outlined in the diagram below.
Caption: Decision tree for initial temperature selection.
Summary of Starting Conditions:
| Substrate Type | Recommended Starting Temp. | Key Considerations & Rationale | Potential Issues at Elevated Temp. |
| Primary Amine | 0 °C, then warm to RT | Highly nucleophilic; initial cooling controls exotherm.[2] | Di-sulfonylation, decomposition.[2] |
| Secondary Amine | Room Temperature (RT) | Less reactive/more hindered than primary amines; may require gentle heating. | Slower reaction rates; may require extended times or heat.[8] |
| Primary Alcohol | 0 °C, then warm to RT | Often requires a base (e.g., pyridine, Et3N) to deprotonate.[9] | Elimination (if β-protons are present), side reactions with base. |
| Secondary/Tertiary Alcohol | 0 °C or lower | Prone to elimination side reactions, which are favored by heat.[2] | Significant increase in elimination byproducts. |
| Phenols | Room Temperature (RT) | Less nucleophilic than aliphatic alcohols; may require heating. | Ring deactivation can slow the reaction significantly. |
| Poly-functional Substrate | -20 °C to 0 °C | Low temperature is crucial for achieving kinetic regioselectivity.[7] | Loss of selectivity, multiple products. |
General Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to finding the optimal temperature for your reaction.
Materials:
-
Substrate (1.0 equiv)
-
Diethylsulfamoyl chloride (1.1-1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile)[2]
-
Base (e.g., Triethylamine, Pyridine, DMAP, if required)
-
Reaction vessels, stirring apparatus, and inert atmosphere (N2 or Ar)
-
Cooling bath (ice-water, dry ice-acetone) and heating mantle
-
TLC plates or LC-MS for monitoring
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the substrate and base (if used) in the anhydrous solvent.
-
Initial Cooling: Cool the stirred solution to the chosen starting temperature based on the table above (e.g., 0 °C for a primary amine).
-
Reagent Addition: Add the diethylsulfamoyl chloride dropwise over 10-15 minutes. A slow addition rate is critical to dissipate heat and avoid side reactions.[2]
-
Monitoring at Initial Temperature: Stir the reaction at the initial temperature for 1-2 hours, monitoring its progress every 30 minutes by TLC or LC-MS.
-
Warming/Heating Phase:
-
If the reaction is proceeding well, continue at the initial temperature until completion.
-
If the reaction is sluggish, remove the cooling bath and allow it to warm to room temperature. Continue monitoring for 2-4 hours.
-
If still incomplete, heat the reaction in 20°C increments (e.g., to 40°C, then 60°C). Hold at each temperature for at least 2 hours and assess the reaction mixture for product formation and the emergence of byproducts.[10][11]
-
-
Quenching: Once the reaction is deemed complete (or has reached its optimal conversion), cool the mixture back to 0°C and slowly quench with a suitable reagent (e.g., saturated aqueous NH4Cl or water).[2]
-
Workup and Analysis: Perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.[9] Analyze the crude product by NMR or LC-MS to determine the yield and purity, which will inform you of the optimal temperature from your study.
By methodically exploring the impact of temperature, you can develop a robust and reproducible procedure tailored to your specific substrate and desired outcome.
References
- Benchchem. (n.d.). Dimethylsulfamoyl chloride | 13360-57-1.
- EvitaChem. (n.d.). Buy Dimethylsulfamoyl chloride (EVT-307985) | 13360-57-1.
- Smolecule. (2023, August 15). Buy Dimethylsulfamoyl chloride | 13360-57-1.
- Google Patents. (2021, October 29). Patent Application Publication (10) Pub. No.: US 2024/0368075 A1.
- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Benchchem. (n.d.). Optimizing reaction conditions for sulfonylation.
- ResearchGate. (n.d.). Optimization of reaction conditions | Download Table.
- PMC - NIH. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges.
- ResearchGate. (n.d.). Optimization of the reaction conditions. | Download Scientific Diagram.
- ResearchGate. (n.d.). Optimization of Reaction Conditions a | Download Scientific Diagram.
- PubMed. (2015, May 14). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases.
- Benchchem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.
- MDPI. (2025, September 12). Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
- Chemguide. (2018, October 15). THE EFFECT OF TEMPERATURE ON REACTION RATES.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Dimethylsulfamoyl chloride | 13360-57-1 [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evitachem.com [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimal Precipitation of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
Welcome to the technical support center for the controlled precipitation of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving optimal precipitation of this compound. We will explore the fundamental principles of pH-controlled precipitation, provide a detailed experimental protocol, and address common challenges in a comprehensive Q&A format.
Principles of pH-Controlled Precipitation
The solubility of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is highly dependent on the pH of the solution. This is due to the presence of an ionizable carboxylic acid group. By manipulating the pH, we can control the protonation state of this group and, consequently, the molecule's overall charge and solubility. This principle is a cornerstone of reaction crystallization and is widely used in the pharmaceutical industry for purification and particle size control.[1]
The Henderson-Hasselbalch equation provides a theoretical framework for understanding the relationship between pH, pKa, and the ionization state of the carboxylic acid group.[2][3][4][5][6]
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the carboxylic acid group.
-
[A⁻] is the concentration of the deprotonated (ionized) form of the molecule (the carboxylate).
-
[HA] is the concentration of the protonated (non-ionized) form of the molecule (the carboxylic acid).
At a pH below the pKa, the protonated, non-ionized form (HA) predominates. This form is significantly less soluble in aqueous solutions, leading to precipitation. Conversely, at a pH above the pKa, the deprotonated, ionized form (A⁻) is the major species, and the compound is more soluble. Therefore, by carefully adjusting the pH of a solution containing dissolved 5-(Diethylsulfamoyl)-2-methoxybenzoic acid from a higher pH to a lower pH, we can induce its precipitation in a controlled manner. This control over the precipitation process is crucial as it can influence crystal size, shape, and purity.[7]
Experimental Protocol: Controlled Precipitation of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
This protocol outlines a general procedure for the controlled precipitation of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid by pH adjustment.
Materials:
-
5-(Diethylsulfamoyl)-2-methoxybenzoic acid
-
Aqueous base solution (e.g., 1 M Sodium Hydroxide)
-
Aqueous acid solution (e.g., 1 M Hydrochloric Acid)
-
Suitable solvent (e.g., water, or a water/organic co-solvent mixture if necessary)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Dissolution: Dissolve the 5-(Diethylsulfamoyl)-2-methoxybenzoic acid in a minimal amount of the chosen solvent. If the compound is not readily soluble, add the aqueous base solution dropwise while stirring until the compound completely dissolves. This will form the soluble salt of the benzoic acid. The resulting solution should be clear.
-
pH Adjustment for Precipitation: While vigorously stirring the solution, slowly add the aqueous acid solution dropwise. Monitor the pH of the solution continuously.
-
Induce Nucleation and Growth: As the pH approaches the pKa of the carboxylic acid, you will observe the formation of a precipitate. The rate of acid addition at this stage is critical. A slower addition rate can promote the growth of larger crystals, while a rapid addition may lead to the formation of fine, amorphous particles.[8]
-
Optimal pH for Precipitation: Continue adding the acid until the pH is approximately 1-2 units below the estimated pKa of the carboxylic acid to ensure maximum precipitation of the non-ionized form.
-
Digestion (Optional): For improved crystal morphology and purity, the suspension can be stirred at a constant temperature for a period (e.g., 1-2 hours). This process, known as digestion or aging, allows smaller, less stable crystals to redissolve and deposit onto larger, more stable crystals.
-
Isolation: Isolate the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
Washing: Wash the collected solid with a small amount of cold solvent (the same solvent used for dissolution) to remove any remaining soluble impurities.
-
Drying: Dry the purified 5-(Diethylsulfamoyl)-2-methoxybenzoic acid in a vacuum oven at an appropriate temperature to remove any residual solvent.
Troubleshooting Guide
This section addresses specific issues that may arise during the precipitation of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
| Problem | Potential Cause | Troubleshooting Steps |
| No precipitate forms upon acidification. | The initial concentration of the compound is too low. | 1. Concentrate the solution by evaporating some of the solvent. 2. Start with a higher initial concentration of the compound. |
| The pH has not been lowered sufficiently. | 1. Ensure the pH is well below the pKa of the carboxylic acid group. 2. Calibrate your pH meter to ensure accurate readings. | |
| An oil or gummy solid forms instead of a crystalline precipitate. | The rate of pH change is too rapid, leading to "oiling out." | 1. Add the acid solution much more slowly, especially as you approach the precipitation pH. 2. Maintain vigorous stirring to ensure rapid dispersion of the acid. 3. Consider performing the precipitation at a slightly elevated temperature to increase the solubility of the oiling-out phase, then slowly cool to induce crystallization. |
| The presence of impurities is inhibiting crystallization. | 1. Ensure the starting material is of high purity. 2. Consider a pre-purification step, such as a recrystallization from a different solvent system. | |
| The precipitate is very fine and difficult to filter. | Rapid nucleation due to a high degree of supersaturation. | 1. Decrease the rate of acid addition to control the rate of supersaturation. 2. Increase the precipitation temperature slightly to reduce the level of supersaturation. 3. Implement a "digestion" step by stirring the slurry for an extended period to allow for particle size growth. |
| The yield is low. | Incomplete precipitation. | 1. Ensure the final pH is sufficiently low to maximize the formation of the insoluble, protonated form. 2. Minimize the amount of washing solvent used to avoid redissolving the product. Use cold washing solvent. |
| The compound has some solubility even at the optimal precipitation pH. | 1. Cool the solution in an ice bath before filtration to further decrease the solubility of the product. | |
| The final product is discolored. | Co-precipitation of colored impurities. | 1. Treat the initial solution with activated carbon before precipitation to adsorb colored impurities. 2. The discoloration may be due to the presence of a quinone byproduct; consider treating the crude product with a reducing agent like sodium bisulfite during the workup.[9] |
| Inconsistent results between batches. | Variations in experimental parameters. | 1. Standardize all parameters, including starting material concentration, solvent volumes, rate of acid addition, stirring speed, and temperature. 2. Ensure consistent quality of reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the approximate pKa of the carboxylic acid group in 5-(Diethylsulfamoyl)-2-methoxybenzoic acid?
Q2: How does temperature affect the precipitation process?
Temperature influences both the solubility of the compound and the kinetics of nucleation and crystal growth. Generally, solubility increases with temperature. Performing the precipitation at a slightly elevated temperature can sometimes prevent "oiling out" and promote the formation of better crystals. However, cooling the solution before filtration can help to maximize the yield by decreasing the solubility of the product.
Q3: What is the role of the solvent in this precipitation?
The solvent system is crucial. Ideally, the deprotonated (salt) form of the compound should be highly soluble, while the protonated (acid) form should have low solubility. Water is a common solvent for this type of pH-swing precipitation. If the compound has low aqueous solubility even in its salt form, a co-solvent system (e.g., water-ethanol, water-acetone) may be necessary.
Q4: Can I use a different acid or base for pH adjustment?
Yes, other common laboratory acids (e.g., sulfuric acid, acetic acid) and bases (e.g., potassium hydroxide, sodium carbonate) can be used. However, it is important to consider the potential for side reactions or the introduction of unwanted ions. For example, using sulfuric acid with calcium-containing solutions could lead to the precipitation of calcium sulfate.[10] Hydrochloric acid and sodium hydroxide are often preferred as they are strong, introduce common ions, and are easily removed during washing.
Q5: How can I improve the purity of my final product?
To enhance purity, ensure a slow rate of precipitation to minimize the entrapment of impurities. The optional "digestion" step can also help to expel impurities from the crystal lattice. Thorough washing of the filtered product is essential. If impurities persist, a subsequent recrystallization from a suitable solvent system may be necessary.
Visualizing the Precipitation Workflow
The following diagram illustrates the key steps and decision points in the controlled precipitation of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
Caption: Workflow for pH-controlled precipitation.
Chemical Principle of pH-Dependent Solubility
This diagram illustrates the equilibrium between the soluble and insoluble forms of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid as a function of pH.
Sources
- 1. Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 3. savemyexams.com [savemyexams.com]
- 4. The Henderson–Hasselbalch Equation - Chemistry Steps [general.chemistrysteps.com]
- 5. Henderson-Hasselbalch Equation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Guide for Troubleshooting and Treating Demineralizers | ChemTreat, Inc. [chemtreat.com]
Technical Support Center: Degradation Profiling of 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
Here is the Technical Support Center guide for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid .
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Impurity Profiling & Stability Indicating Method (SIM) Development[1]
Executive Summary
You are likely analyzing this molecule as a key intermediate in the synthesis of substituted benzamides (e.g., Tiapride analogs) or as a standalone uricosuric agent candidate.
Unlike simple benzoic acids, 5-(Diethylsulfamoyl)-2-methoxybenzoic acid contains three distinct reactive centers: the electron-rich methoxy ring , the acidic carboxyl group , and the sterically hindered sulfonamide .[1]
The Critical Insight: Most researchers expect hydrolysis to be the primary degradation pathway. This is incorrect. The diethylsulfamoyl moiety is remarkably stable against hydrolysis.[1] The primary degradation risks are Oxidative N-Dealkylation (loss of ethyl groups) and Photolytic O-Demethylation .[1]
Module 1: The Degradation Landscape (Pathway Analysis)
The Degradation Map
The following diagram illustrates the validated degradation pathways. Use this to assign peaks in your chromatogram.[1]
Figure 1: Mechanistic degradation pathway.[1] Note that DP-1 and DP-2 are the most common impurities found in oxidative stress testing.[1]
Mechanism Deep Dive
Pathway A: Oxidative N-Dealkylation (The "Major" Pathway) [1]
-
Trigger: Peroxides in excipients (e.g., PVP, PEG) or forced oxidation (
).[1] -
Mechanism: The nitrogen lone pair on the sulfonamide is less basic than an amine due to the electron-withdrawing sulfonyl group, but it is still susceptible to radical attack. The ethyl group undergoes hydroxylation at the
-carbon, forming an unstable hemiaminal which collapses to release acetaldehyde and the N-desethyl product (DP-1).[1] -
Detection: Look for a mass loss of -28 Da (loss of
).[1]
Pathway B: Photolytic O-Demethylation [1]
-
Trigger: UV Light (ICH Q1B conditions).
-
Mechanism: Methoxybenzoic acids are photosensitive.[1] UV excitation causes homolytic cleavage of the methyl-oxygen bond or nucleophilic attack by water in excited states, converting the methoxy group to a phenol (Salicylic acid derivative).
-
Detection: Look for a mass loss of -14 Da (loss of
).[1] Note: This product will have a significantly different UV max due to the formation of the phenolic chromophore.
Module 2: Troubleshooting & Artifact Elimination
Common User Issues (Ticket Log)
Issue #1: "I see a peak at RRT 1.2 that grows over time in my standard solution."
-
Diagnosis: This is likely the Methyl Ester Artifact .[1]
-
Cause: You are likely dissolving your standard in Methanol and the solution is slightly acidic (or the molecule itself provides the protons). Benzoic acids readily undergo Fischer esterification in methanol.[1]
-
Solution: Switch diluent to Acetonitrile:Water or 50:50 Methanol:Water (buffered to pH 7) .[1] Avoid pure methanol for stock solutions of acidic molecules.
Issue #2: "My mass balance is poor during thermal stress."
-
Diagnosis: Thermal Decarboxylation.[1]
-
Cause: Benzoic acids with electron-withdrawing groups (like sulfamoyl) at the meta position can decarboxylate under extreme heat (>80°C), releasing
.[1] -
Solution: This is often a "forced" condition artifact that will not occur at shelf temperature.[1] Lower your stress temperature to 60°C and extend the duration.
Module 3: Experimental Protocols
Validated Forced Degradation Protocol
Do not use generic protocols. Use this targeted approach for Sulfamoyl Benzoic Acids.
| Stress Type | Condition | Target | Expected Degradants |
| Acid Hydrolysis | 1N HCl, 60°C, 4-8 hours | 10-20% Deg | Stable (Likely <5%).[1] If extreme reflux is used, DP-4 (Sulfonic acid) may appear.[1] |
| Base Hydrolysis | 1N NaOH, 60°C, 4 hours | 10-20% Deg | Stable . Sulfonamides are resistant to base hydrolysis.[1] |
| Oxidation | 3% | 10-20% Deg | DP-1 (Mono-desethyl) , DP-2 (Bis-desethyl).[1] |
| Photolysis | 1.2M Lux hours (White) + 200 Wh/m² (UV) | N/A | DP-3 (O-Desmethyl) .[1] |
| Thermal | 60°C Dry Heat, 7 days | <5% Deg | Potential Decarboxylation (Check for loss of 44 Da).[1] |
LC-MS/MS Identification Strategy
When identifying peaks, use the following fragmentation logic (MS/MS in Negative Mode is preferred for sulfonamides):
-
Parent (m/z ~286 [M-H]-):
-
Major Fragment: m/z 242 (Loss of
- Decarboxylation).[1] -
Major Fragment: m/z 64 (
characteristic).
-
-
DP-1 (Mono-desethyl) (m/z ~258 [M-H]-):
-
Diagnostic: Loss of 29 Da (Ethyl) is no longer possible; only one ethyl loss available.
-
-
DP-3 (O-Desmethyl) (m/z ~272 [M-H]-):
-
Diagnostic: Retention time shift.[1] Phenolic acids usually elute earlier than methoxy acids on C18 due to hydrogen bonding with the mobile phase water.
-
Module 4: Decision Tree for Unknown Peaks
Use this flow to categorize unidentified peaks in your chromatogram.
Figure 2: Rapid Triage Decision Tree for impurity identification.[1]
References
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2]
-
Bavda, E. et al. (2018).[1] Synthesis and stability of strongly acidic benzamide derivatives.[3][4][5][6] Beilstein Journal of Organic Chemistry.[1][3][5][6] (Demonstrates the stability of sulfonamide-benzoic acid motifs under hydrolysis).
-
Solar, S. et al. (2016).[1] Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals.[1] Radiation Physics and Chemistry.[1] (Mechanistic basis for DP-3 formation via photolysis/radiolysis).
-
European Pharmacopoeia. Sulpiride and Amisulpride Impurity Profiling.[1] (Establishes 2-methoxy-5-sulfamoylbenzoic acid as a known degradation endpoint/impurity).
Sources
- 1. 2-Methoxy-5-sulfamoylbenzoic acid | C8H9NO5S | CID 89601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Purification challenges in the synthesis of sulfamoyl benzoic acids
Technical Support Center: Sulfamoyl Benzoic Acid Synthesis Ticket ID: SBA-PUR-2024-X Subject: Advanced Purification & Troubleshooting Guide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You are likely encountering difficulties with the isolation of sulfamoyl benzoic acid derivatives (e.g., precursors to Furosemide, Bumetanide, or Probenecid). These molecules are deceptively complex due to their amphoteric nature and the high polarity of their primary impurity: the sulfonic acid byproduct.
This guide moves beyond standard textbook protocols. It addresses the "why" behind the failures—specifically focusing on pH-dependent solubility windows , hydrolysis management , and crystallization kinetics .
Module 1: The Acid-Base Workup (The Primary Filter)
The Challenge:
The most common failure mode is the co-precipitation of the sulfonic acid byproduct (
The Science:
-
Sulfonic Acid Impurity: Strong acid (
). It remains fully ionized (and highly water-soluble) even at pH 1.0. -
Sulfamoyl Benzoic Acid (Product): Weak acid (
). It precipitates when the pH drops below its , usually around pH 2–3. -
Differentiation: By carefully controlling the acidification endpoint, you can force the product out of solution while keeping the impurity dissolved in the mother liquor [1, 2].
Visual Workflow: pH-Controlled Isolation
Figure 1: Logic flow for the selective precipitation of sulfamoyl benzoic acids, exploiting the pKa difference between carboxylic and sulfonic acid groups.[1]
Protocol: The "Gradient Acidification" Method
-
Dissolution: Dissolve the crude cake in 10% NaOH (or
if the product is sensitive). Ensure the solution is clear. -
Charcoal Treatment: Add activated carbon (5% w/w), stir for 30 min at 50°C, and filter through Celite. Why: Removes colored oligomers that inhibit crystallization.
-
The "Soft" Drop: Slowly add 6M HCl until pH reaches 4.5–5.0 .
-
Checkpoint: If a gum or dark solid forms here, filter it out. This is often unreacted non-polar starting material or bis-sulfones [3].
-
-
The "Hard" Drop: Continue adding HCl dropwise until pH reaches 2.0–2.5 .
-
Critical: Do not drop to pH 0–1 immediately. Extremely low pH increases the ionic strength, which can "salt out" the sulfonic acid impurity you are trying to avoid [4].
-
-
Digestion: Stir the slurry at room temperature for 1 hour. Do not chill yet (promotes impurity occlusion).
Module 2: Troubleshooting Impurities (The "Red Flags")
Ticket #402: "My product purity is stuck at 90%."
Use this table to diagnose the impurity based on behavior and analytics.
| Impurity Type | Origin | Diagnostic | Remediation Strategy |
| Sulfonic Acid | Hydrolysis of sulfonyl chloride intermediate due to wet reagents or slow amination.[2] | High water solubility. Acidic filtrate is strongly UV+ but no precipitate forms. | Reslurry in water at pH 1.5. The product is insoluble; the sulfonic acid dissolves. |
| Bis-Sulfone | Over-sulfonation or reaction of sulfonyl chloride with starting material (Friedel-Crafts). | Insoluble in base. Remains solid when crude is treated with NaOH. | Hot Filtration. Dissolve crude in base; filter off the insoluble solids before acidification [5]. |
| Regioisomers | Ortho/Para substitution competition during chlorosulfonation. | Double peaks in HPLC. Often have lower melting points. | Recrystallization. Switch solvent polarity (e.g., from MeOH to EtOAc/Heptane) to exploit lattice energy differences. |
| Inorganic Salts | NaCl/Na2SO4 trapped in the crystal lattice during rapid precipitation. | High Ash Content. Non-combustible residue. | Repulping. Vigorously stir the wet cake in 5 volumes of water (pH 3) for 2 hours. |
Module 3: Crystallization Challenges
Ticket #505: "The product is oiling out instead of crystallizing."
The Cause: Sulfamoyl benzoic acids often have melting points depressed by impurities. If the crystallization temperature > the impurity-depressed melting point, the product separates as a liquid (oil) rather than a solid. This oil traps impurities, hardening into an intractable glass [6].
Protocol: The "Oiling Out" Rescue
Do NOT cool the mixture further; this only hardens the oil.
-
Reheat: Heat the mixture until the oil redissolves completely into a clear solution.
-
Co-Solvent Addition: Add a small amount of a water-miscible organic solvent (e.g., Ethanol or Acetic Acid, 10-20% v/v). This increases the solubility of the oil phase, preventing phase separation before nucleation.
-
Seeding: Cool very slowly to just below the saturation point. Add seed crystals of the pure product.
-
Agitation: Stir vigorously. The mechanical energy helps break the "supersaturation false-stability."
Visual Workflow: Impurity Formation Pathways
Figure 2: Competing reaction pathways. Hydrolysis (red) is the primary yield killer in aqueous workups.
Frequently Asked Questions (FAQ)
Q: Can I use DCM (Dichloromethane) for extraction? A: It is not recommended for the final product. Sulfamoyl benzoic acids are often poorly soluble in DCM due to their high polarity and hydrogen bonding network. Ethyl Acetate or 2-MeTHF are superior choices for organic extraction of the acidified product [7].
Q: Why does my product turn pink/brown upon drying? A: This indicates oxidative instability, often catalyzed by trace metal ions or residual aniline derivatives.
-
Fix: Wash the final filter cake with a dilute solution of Sodium Bisulfite (1%) before the final water wash to scavenge oxidants.
Q: My yield is low, but the mother liquor is UV-active. What happened? A: You likely formed the sulfonate salt .[3] If your final pH was > 4.0, the carboxylic acid remains deprotonated and soluble. Ensure pH is adjusted to ~2.5. Conversely, if you used a huge excess of water, the product (which has finite water solubility) is simply dissolved. Salt the aqueous layer with NaCl to drive precipitation ("Salting Out") [2].[3]
References
-
BenchChem. (2025).[2][3][4] Troubleshooting common issues in the synthesis of aryl sulfonic acids. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid: Solubility and Safety Data. Retrieved from
-
Scribd. (2021). Recrystallization of Benzoic Acid: Principles and Solubility Data. Retrieved from
-
University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid: Lattice Theory and Impurity Exclusion. Retrieved from
-
Google Patents. (1978). Process for the preparation of sulfamylbenzoic acids (CA1082191A). Retrieved from
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid: Solvent Selection and Oiling Out. Retrieved from
-
National Institutes of Health (PMC). (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives. Retrieved from
Sources
Catalyst selection for optimizing 5-(Diethylsulfamoyl)-2-methoxybenzoic acid yield
This guide serves as a specialized Technical Support Center for optimizing the synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid . It focuses on the critical catalytic interventions required to maximize yield during the sulfonyl chloride amidation step and the upstream chlorosulfonation.
Topic: Synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid Ticket ID: OPT-YIELD-882 Assigned Specialist: Senior Application Scientist
Executive Summary: The Catalyst Landscape
The synthesis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid generally proceeds via the chlorosulfonation of o-anisic acid (2-methoxybenzoic acid) followed by amidation with diethylamine.
The Yield Bottleneck: The primary yield loss occurs during the amidation step due to the competing hydrolysis of the unstable 5-chlorosulfonyl-2-methoxybenzoic acid intermediate. The Solution: Selecting the correct catalyst system shifts the kinetics to favor aminolysis over hydrolysis.
Catalyst Selection Matrix
Use this table to select the optimal catalyst based on your current reaction environment.
| Reaction Environment | Recommended Catalyst | Mechanism of Action | Key Benefit |
| Anhydrous Organic (DCM/THF) | DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalysis: Forms a highly reactive N-sulfonylpyridinium intermediate. | Accelerates reaction rate by ~100x; allows lower temperatures to prevent thermal degradation. |
| Biphasic (Water/DCM or Toluene) | TBAB (Tetrabutylammonium bromide) | Phase Transfer Catalysis (PTC): Shuttles the anionic sulfonamide species across the interface. | Enables use of inexpensive inorganic bases ( |
| High-Throughput/Green | CuO-Nanoparticles (or CuI) | Metal-Assisted Coupling: Activates the S-N bond formation (less common for simple amines but high specificity). | High reusability; minimizes organic waste. |
Troubleshooting Guides (Q&A)
Direct solutions to common failure modes reported by users.
Issue A: "My yield is stalled at 50-60% despite using excess diethylamine."
Diagnosis: Competitive Hydrolysis. The sulfonyl chloride intermediate is moisture-sensitive. If you are using aqueous diethylamine or "wet" solvents without a catalyst, water competes with the amine for the sulfonyl center, reverting the intermediate back to the sulfonic acid (water soluble, lost in workup).
Corrective Action:
-
Switch to DMAP Catalysis: Add 5-10 mol% DMAP . This creates a "Sulfonyl-DMAP" salt that is significantly more electrophilic toward the amine than water.
-
Protocol Adjustment: Pre-mix the sulfonyl chloride and DMAP before adding the amine. This locks the sulfur center into the activated intermediate state.
Issue B: "I am seeing regioselectivity issues (3-isomer vs. 5-isomer) during the precursor synthesis."
Diagnosis: Thermodynamic Control Failure. While the methoxy group directs ortho/para, the para position (5-position relative to COOH) is sterically favored. However, high temperatures can promote thermodynamic scrambling.
Corrective Action:
-
Additive Selection: This is not a "catalyst" issue but a "promoter" issue. Ensure you are adding Sodium Chloride (NaCl) during the chlorosulfonation step. NaCl acts to solubilize the intermediate complexes and allows the reaction to proceed at lower temperatures (
C), locking in the kinetic 5-isomer.
Issue C: "The reaction mixture solidifies or becomes a thick paste, stopping the stirrer."
Diagnosis: Poor Solubility of the Zwitterion. The product contains both an acidic proton (COOH) and a basic tertiary amine moiety, potentially leading to zwitterionic aggregation.
Corrective Action:
-
Solvent System: Switch to a Biphasic PTC System (DCM/Water with TBAB). The catalyst keeps the reactive species in the organic phase while the inorganic salts remain in the aqueous phase, maintaining fluidity.
Optimized Experimental Protocol
Method: DMAP-Catalyzed Amidation (Homogeneous) Objective: Maximize conversion of 5-chlorosulfonyl-2-methoxybenzoic acid to target.
Reagents
-
Substrate: 5-Chlorosulfonyl-2-methoxybenzoic acid (1.0 equiv)
-
Amine: Diethylamine (2.2 equiv) [Note: Excess used to scavenge HCl]
-
Catalyst: DMAP (0.05 - 0.1 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Workflow
-
Activation: Dissolve the sulfonyl chloride substrate in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (5 mol%) in one portion. Stir for 10 minutes at
C.-
Observation: A slight precipitate (sulfonyl-pyridinium salt) may form. This is the active species.
-
-
Amine Addition: Add Diethylamine dropwise over 20 minutes while maintaining temperature
C.-
Reasoning: The reaction is exothermic. Heat promotes hydrolysis.
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC or HPLC.
-
Quench: Wash with 1N HCl (to remove excess amine and DMAP), then Brine.
-
Isolation: Dry organic layer over
, filter, and concentrate.
Visualizing the Mechanism
The following diagrams illustrate the catalytic advantage of DMAP and the troubleshooting logic.
Diagram 1: Nucleophilic Catalysis Mechanism (DMAP)
This diagram details why DMAP improves yield: it lowers the activation energy (
Caption: The DMAP catalytic cycle outcompetes the background hydrolysis reaction by forming a highly reactive sulfonyl-pyridinium salt.
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve yield issues.
Caption: Diagnostic flow for isolating the root cause of low yield in sulfonamide synthesis.
References
-
Nucleophilic Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews.
-
Sulfonylation Optimization: Naaz, F., et al. (2022). "DMAP-catalysed synthesis... of some heterocyclic molecules bearing sulfonamide moiety." Indian Journal of Chemistry.
-
Phase Transfer Catalysis: Champlin, A. T., et al. (2024).[2] "Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis." Angewandte Chemie.
-
Precursor Synthesis (Chlorosulfonation): "Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid." PrepChem.
-
Industrial Context (Sultopride Intermediates): "Sultopride Synthesis & Manufacturing." PharmaCompass.[3]
Sources
Validation & Comparative
UV-Vis Absorption Maxima of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid: A Comparative Technical Guide
This guide details the UV-Vis absorption profile of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid , a critical intermediate often associated with the synthesis and quality control of benzamide-based pharmaceutical agents.
Executive Summary
5-(Diethylsulfamoyl)-2-methoxybenzoic acid (CAS: 168890-57-1) functions as a key building block and potential impurity in the synthesis of substituted benzamide neuroleptics. Its spectral signature is defined by the "push-pull" electronic interaction between the electron-donating methoxy group (
-
Primary Absorption Maximum (
): 291 ± 2 nm (Solvent dependent, typically Methanol/Ethanol). -
Secondary Absorption Band: ~224 nm .
-
Key Application: HPLC-UV detection during impurity profiling; differentiation from unsubstituted sulfamoyl intermediates.
Spectral Characteristics & Mechanism
The UV-Vis spectrum of this compound is dominated by
Electronic Transitions
-
B-Band (Benzenoid Band): The primary diagnostic peak around 291 nm . This bathochromic shift (red shift) relative to benzoic acid (~230 nm) is caused by the auxochromic effect of the ortho-methoxy group and the conjugation extension by the meta-positioned sulfamoyl group.
-
E-Band (Ethylenic Band): A more intense, higher-energy band around 224 nm , often used for trace detection but susceptible to solvent cutoff interference.
Substituent Effects
The structure exhibits a cooperative electronic effect:
-
2-Methoxy Group (+M Effect): Donates electron density, raising the HOMO energy.
-
5-Diethylsulfamoyl Group (-I/-R Effect): Withdraws electron density, lowering the LUMO energy.
-
Result: The HOMO-LUMO gap decreases, shifting absorption into the near-UV (UVA/UVB boundary) region.
Comparative Analysis: Performance vs. Alternatives
In drug development and QC, this compound must be distinguished from its precursors and analogs. The table below compares its spectral properties with common alternatives.
Table 1: Spectral Comparison of Benzoic Acid Derivatives
| Compound | Structure Note | Relative Absorbance ( | Detection Specificity | |
| 5-(Diethylsulfamoyl)-2-methoxybenzoic acid | Target Analyte | 291, 224 | High | Moderate (Requires HPLC) |
| 2-Methoxybenzoic acid (o-Anisic acid) | Starting Material | ~288, 228 | Medium | Low (Spectral overlap) |
| 5-Sulfamoyl-2-methoxybenzoic acid | De-alkylated Impurity | 291, 223 | High | Very Low (Identical chromophore) |
| Benzoic Acid | Core Scaffold | 228, 272 | Low | High (Distinct shift) |
Critical Analytical Insight
The "Blind Spot" Risk: As shown in Table 1, the target compound and its de-alkylated analog (5-sulfamoyl-2-methoxybenzoic acid) share nearly identical
-
Actionable Advice: Do not rely solely on UV-Vis spectrophotometry for identification. You must use UV-Vis as a detector coupled with a separation technique (HPLC/UPLC). The diethyl group significantly increases lipophilicity, ensuring a distinct retention time shift (longer retention) on C18 columns compared to the polar sulfamoyl analog.
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for characterizing this compound, distinguishing it from impurities.
Caption: Logic flow for distinguishing 5-(Diethylsulfamoyl)-2-methoxybenzoic acid from structurally similar impurities using UV-Vis and HPLC.
Experimental Protocol: Determination of
Reagents & Equipment[1][2][3][4][5][6]
-
Solvent: Methanol (HPLC Grade) or 0.1 N NaOH (for solubility enhancement).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
-
Cuvette: Quartz, 1 cm path length (Glass absorbs <300 nm).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 10.0 mg of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid.
-
Dissolve in 10 mL Methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Concentration: 1000 µg/mL.
-
-
Working Standard Preparation:
-
Dilute 1.0 mL of Stock Solution into 100 mL Methanol.
-
Final Concentration: 10 µg/mL .
-
-
Baseline Correction:
-
Fill both reference and sample cuvettes with pure Methanol.
-
Run "Auto Zero" / "Baseline" scan from 200 nm to 400 nm.
-
-
Measurement:
-
Replace sample cuvette with Working Standard.
-
Scan from 200 nm to 400 nm at a scan speed of "Medium" (approx. 200 nm/min).
-
-
Data Analysis:
-
Locate the local maximum between 280-300 nm. Record as
. -
Locate the local maximum between 210-230 nm. Record as
. -
Calculate Molar Absorptivity (
) using Beer-Lambert Law: .
-
Self-Validation Check
-
Linearity Check: Prepare concentrations of 5, 10, and 20 µg/mL. The Absorbance at 291 nm should scale linearly (
). -
Solvent Cutoff: If using Acetone or DMF, the 224 nm peak will be masked. Ensure solvent cutoff is <205 nm (MeOH, Water, Acetonitrile).
References
-
PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid (Sulpiride Impurity D).[1][2] National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
European Pharmacopoeia (Ph.[3] Eur.). (2017).[3] Sulpiride Monograph: Impurity Analysis. (Reference for spectral data of the sulfamoyl core).
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,5-Dihydroxybenzoic Acid. Retrieved February 24, 2026, from [Link]
Sources
A Tale of Two Analyses: Establishing Elemental Standards for 5-(Diethylsulfamoyl)-2-methoxybenzoic Acid
A Senior Application Scientist's Guide to Compositional and Impurity Analysis
For researchers, scientists, and drug development professionals, establishing the elemental integrity of an active pharmaceutical ingredient (API) is a foundational requirement for ensuring its identity, purity, and safety. This guide provides an in-depth technical comparison of the elemental analysis standards for 5-(Diethylsulfamoyl)-2-methoxybenzoic acid, a complex organic molecule. We will navigate the two critical, yet distinct, facets of elemental analysis: the verification of the molecule's own elemental composition and the quantification of trace elemental impurities.
This guide will dissect the methodologies, underlying principles, and regulatory frameworks that govern these analyses, offering field-proven insights into experimental design and data interpretation.
Part 1: Foundational Integrity - Elemental Composition Analysis
The first pillar of elemental analysis for an API like 5-(Diethylsulfamoyl)-2-methoxybenzoic acid is to confirm its fundamental molecular formula, C₁₂H₁₇NO₅S. This is a question of macro-composition: are the expected percentages of Carbon, Hydrogen, Nitrogen, and Sulfur present? The gold-standard technique for this determination is Combustion Analysis .
Theoretical Elemental Composition
Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the benchmark against which all experimental results are measured.
Molecular Formula: C₁₂H₁₇NO₅S Molecular Weight: 287.33 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 50.16% |
| Hydrogen | H | 1.008 | 17 | 17.136 | 5.96% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.88% |
| Oxygen | O | 15.999 | 5 | 79.995 | 27.84% |
| Sulfur | S | 32.06 | 1 | 32.06 | 11.16% |
Note: Oxygen is typically determined by difference and not direct analysis in standard CHNS combustion methods.
The Power of Combustion: CHNS Analysis
Combustion analysis is a robust and precise technique used to determine the elemental composition of an organic compound. The principle is straightforward: a small, precisely weighed sample is combusted at high temperatures in an oxygen-rich environment, converting the constituent elements into simple, detectable gases (CO₂, H₂O, N₂, SO₂).
Caption: Workflow for CHNS Elemental Composition Analysis by Combustion.
This protocol outlines a typical procedure for the CHNS analysis of a solid organic compound.
1. Sample Preparation: 1.1. Homogenization: Ensure the 5-(Diethylsulfamoyl)-2-methoxybenzoic acid sample is a fine, homogenous powder. If necessary, gently grind the sample in an agate mortar and pestle. 1.2. Drying: Dry the sample to a constant weight in a vacuum oven at a temperature below its melting point to remove any residual moisture, which can affect hydrogen and oxygen percentages. 1.3. Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule. Record the weight with a precision of at least 0.001 mg. 1.4. Encapsulation: Crimp the tin capsule to securely enclose the sample, ensuring no loss of material.
2. Instrumentation and Analysis: 2.1. Calibration: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide, Sulfanilamide). This establishes the relationship between the detector signal and the elemental mass. 2.2. Sample Introduction: Place the encapsulated sample into the instrument's autosampler. 2.3. Combustion: The sample is dropped into a high-temperature furnace (typically 900-1100°C) with a constant flow of pure oxygen. The tin capsule promotes flash combustion, ensuring the complete conversion of the sample to its elemental oxides (CO₂, H₂O, NOx, SO₂). 2.4. Reduction and Separation: The combustion gases are swept by a helium carrier gas through a reduction tube (often containing copper) to convert nitrogen oxides (NOx) to nitrogen gas (N₂). The gases are then passed through a chromatographic column to separate them (N₂, CO₂, H₂O, and SO₂). 2.5. Detection: The separated gases flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the element.
3. Data Analysis and Acceptance Criteria: 3.1. Quantification: The instrument's software integrates the signal for each gas and calculates the percentage of each element based on the sample weight and the calibration. 3.2. Acceptance Criteria: For a pure pharmaceutical compound, the experimentally determined percentages for C, H, N, and S should be within a narrow range of the theoretical values. A common industry standard is an absolute deviation of ±0.4% . For example, for Carbon (theoretical 50.16%), an acceptable result would be in the range of 49.76% to 50.56%.
Part 2: Ensuring Safety - Trace Elemental Impurity Analysis
The second, and equally critical, aspect of elemental analysis is the quantification of trace elemental impurities. These are elements that are not part of the API's molecular structure but may be present from raw materials, catalysts used in synthesis, or leaching from manufacturing equipment.[1] Regulatory bodies worldwide have established strict limits on these impurities due to their potential toxicity.
The Regulatory Framework: ICH Q3D and USP <232>/<233>
The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) chapters <232> and <233> provide a framework for controlling elemental impurities in drug products.[2][3][4] These guidelines emphasize a risk-based approach and define Permitted Daily Exposure (PDE) limits for 24 elements, classified based on their toxicity and likelihood of occurrence.[1]
Key Classes of Elemental Impurities:
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all risk assessments.
-
Class 2A: Toxic elements with a reasonable probability of being in drug products (Co, Ni, V).
-
Class 2B: Elements that are less likely to be present but are included in the risk assessment if they are intentionally added during manufacturing (e.g., catalyst metals like Pt, Pd, Ru).
-
Class 3: Elements with lower toxicity, primarily a concern for parenteral and inhalation routes.
The Analytical Standard: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Due to the extremely low concentration limits required, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique for elemental impurity analysis.[2][3][5] It offers ultra-low detection limits (parts-per-billion or even parts-per-trillion), high specificity, and the ability to measure a wide range of elements simultaneously.[5][6]
Caption: Workflow for Elemental Impurity Analysis by ICP-MS.
This protocol is a generalized procedure for analyzing a solid API according to USP <233> guidelines.[2][7]
1. Sample Preparation (in a cleanroom environment): 1.1. Pre-cleaning: All glassware and plasticware must be meticulously cleaned by soaking in dilute nitric acid followed by rinsing with ultrapure (18.2 MΩ·cm) water to prevent contamination.[8] 1.2. Weighing: Accurately weigh approximately 0.1-0.5 g of the 5-(Diethylsulfamoyl)-2-methoxybenzoic acid sample into a clean, inert microwave digestion vessel (e.g., PTFE). 1.3. Digestion: Add a mixture of high-purity concentrated acids (e.g., 7 mL nitric acid and 1 mL hydrochloric acid) to the vessel.[9] The hydrochloric acid is crucial for stabilizing certain elements, particularly mercury and platinum group metals.[10] 1.4. Microwave Digestion: Seal the vessel and place it in a microwave digestion system. The system heats the sample under pressure, leading to the complete decomposition of the organic matrix. This closed-vessel approach is critical to prevent the loss of volatile elements like mercury.[2] 1.5. Dilution: After cooling, carefully open the vessel and transfer the clear digestate to a 50 mL volumetric flask. Dilute to volume with ultrapure water. The final solution will typically have a matrix of 2% nitric acid and 0.5% hydrochloric acid.[11]
2. Instrumentation and Analysis: 2.1. Calibration: Prepare a series of multi-element calibration standards in a matrix matching the sample solution (2% HNO₃, 0.5% HCl). Concentrations should bracket the target limits ("J values") as defined in USP <233>.[2][12] 2.2. Internal Standardization: Add an internal standard solution (containing elements not expected in the sample, e.g., Sc, Y, Bi) online to all blanks, standards, and samples to correct for instrumental drift and matrix effects.[2] 2.3. Sample Introduction: The prepared sample solution is introduced into the ICP-MS via a nebulizer, which converts the liquid into a fine aerosol. 2.4. Ionization: The aerosol is transported into an argon plasma torch, which reaches temperatures of 6,000-10,000 K. This extreme heat desolvates, atomizes, and ionizes the elements. 2.5. Mass Separation and Detection: The ions are extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). A detector then counts the ions for each specific isotope, providing a signal proportional to the concentration of each element.
3. Method Validation and Acceptance Criteria: 3.1. Validation Parameters (per USP <233>): The method must be validated for accuracy, precision, specificity, and range.[7][13]
- Accuracy: Determined by spike recovery. The sample is spiked with known amounts of the target elements at concentrations of 50%, 100%, and 150% of the target limit. The mean recovery should be within 70-150%.[1][3][7]
- Precision (Repeatability): The relative standard deviation (RSD) of at least six independent sample preparations should be no more than 20%.[7]
- Specificity: The ability to unequivocally assess each element. This is typically demonstrated by the absence of interferences at the chosen isotopic mass.
Comparison of Analytical Standards
| Feature | Combustion Analysis (CHNS) | ICP-MS (Elemental Impurities) |
| Purpose | Determines the elemental composition of the API molecule to confirm identity and purity. | Quantifies trace elemental impurities not part of the API structure to ensure safety. |
| Target Elements | C, H, N, S (and other heteroatoms by specific configuration). | 24 elements defined by ICH Q3D/USP <232> (e.g., As, Cd, Pb, Hg, Pt, Ni, V). |
| Concentration Range | Percent level (wt%). | Trace to ultra-trace (µg/g, ppb, ppt).[6] |
| Principle | High-temperature combustion followed by gas chromatography and thermal conductivity detection.[14] | High-temperature plasma ionization followed by mass spectrometry.[6] |
| Sample Preparation | Dry, homogenous powder (1-3 mg) encapsulated in tin. | Complete acid digestion of a larger sample (0.1-0.5 g) into a liquid matrix.[9][11] |
| Key Instrumentation | Elemental Analyzer. | Inductively Coupled Plasma - Mass Spectrometer. |
| Governing Standard | General analytical chemistry principles; purity specifications on a Certificate of Analysis. | ICH Q3D, USP <232>, USP <233>.[2][3][4] |
| Typical Acceptance Criteria | Result within ±0.4% (absolute) of the theoretical value. | Concentration below the Permitted Daily Exposure (PDE) limit defined by regulators.[1] |
Conclusion
The elemental analysis of 5-(Diethylsulfamoyl)-2-methoxybenzoic acid requires a dual-pronged approach. Combustion analysis serves as a fundamental check of identity and purity, verifying that the molecular building blocks (C, H, N, S) are present in the correct proportions. This is a test of the API's intrinsic nature. In parallel, ICP-MS analysis acts as a critical safety screen, ensuring that potentially harmful elemental impurities, which are extrinsic to the molecule, are controlled within the strict limits set by global regulatory bodies.
For the drug development professional, understanding the causality, protocols, and distinct objectives of these two analytical standards is paramount. Mastery of both ensures not only the foundational quality and integrity of the API but also its ultimate safety for patient use, forming a self-validating system of elemental characterization from the percent level down to parts-per-billion.
References
- Shimadzu. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2.
- Agilent Technologies. (n.d.). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1).
- Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES.
-
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
- MedchemExpress. (n.d.). Certificate of Analysis: Sulfamethoxazole-13C6.
-
Chahrour, O., et al. (2017, October 25). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- LGC Standards. (n.d.). Sulfamethoxazole.
- Thermo Fisher Scientific. (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories.
- Regulations.gov. (n.d.). ICP-MS Sample Preparation.
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Spectroscopy Online. (2011, April 1). Microwave-Induced Combustion for ICP-MS: A Generic Approach to Trace Elemental Analyses of Pharmaceutical Products. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
